1-(2-Chloropropanoyl)indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXVQAFCFXWGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397590 | |
| Record name | 1-(2-chloropropanoyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107236-27-1 | |
| Record name | 1-(2-chloropropanoyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Chloropropanoyl)indoline chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
1-(2-Chloropropanoyl)indoline is a derivative of indoline, which is a bicyclic aromatic amine. The indoline nucleus is acylated at the nitrogen atom with a 2-chloropropanoyl group. This modification introduces a chiral center at the second position of the propanoyl group, meaning this compound can exist as two enantiomers.
Deduced Chemical Structure
Based on its name, the structure consists of an indoline ring system where the hydrogen on the nitrogen atom is replaced by a 2-chloropropanoyl group.
IUPAC Name: 1-(2,3-dihydro-1H-indol-1-yl)-2-chloropropan-1-one SMILES String: ClC(C)C(=O)N1CCc2ccccc12
Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₂ClNO | [1] |
| Molecular Weight | 209.67 g/mol | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from general properties of acylated indolines. |
| Appearance | Likely a solid at room temperature. | Inferred from similar acylated indolines. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not documented, a standard and reliable method would be the N-acylation of indoline with 2-chloropropanoyl chloride. This reaction is a type of Schotten-Baumann reaction, a well-established method for the amidation of amines.
Proposed Synthesis of this compound
Reaction Scheme:
Materials:
-
Indoline
-
2-Chloropropanoyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution.
-
Addition of Acyl Chloride: Slowly add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the indoline ring, two methylene groups of the indoline ring, and a quartet and a doublet for the 2-chloropropanoyl group. The chemical shifts would be compared to those of indoline and other N-acylated indolines.
-
¹³C NMR: Expected signals would include aromatic carbons, two methylene carbons, a carbonyl carbon, and carbons from the 2-chloropropanoyl group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the amide group.
Potential Biological Significance and Signaling Pathways
Specific biological activities or involvement in signaling pathways for this compound have not been reported. However, the indoline scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds.
Derivatives of indoline have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Anticancer agents
-
Dopamine receptor antagonists
-
Antiviral agents
-
Antimicrobial agents
The introduction of the 2-chloropropanoyl group could potentially modulate the biological activity of the indoline core. The chloro- and carbonyl- functionalities could act as handles for further chemical modifications or as reactive sites for covalent interactions with biological targets.
Given the lack of specific data, any investigation into the biological activity of this compound would be exploratory. Initial screening could involve assays related to the known activities of other indoline derivatives, such as cytotoxicity assays against cancer cell lines or receptor binding assays.
Visualization
Chemical Structure and Identification
References
CAS number and IUPAC name for 1-(2-Chloropropanoyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(2-Chloropropanoyl)indoline, a substituted indoline derivative. The indoline scaffold is a core structural motif in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals. Derivatives of indoline have demonstrated a wide array of pharmacological activities, positioning them as valuable scaffolds in drug discovery and development. This document consolidates available chemical data for this compound and explores the synthesis, potential biological activities, and associated signaling pathways of closely related analogues, providing a foundational resource for researchers in the field.
Chemical Identification
| Identifier | Value | Source |
| Compound Name | This compound | - |
| CAS Number | Not available in searched documents | ChemBK[1] |
| IUPAC Name | 1-(2-chloropropanoyl)-2,3-dihydro-1H-indole | Deduced from structure |
| Molecular Formula | C11H12ClNO | ChemBK[1] |
| Molar Mass | 209.67 g/mol | ChemBK[1] |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound were not found in the available literature, a general and common method for the preparation of N-acylated indolines involves the reaction of indoline with an appropriate acyl chloride.
General Protocol for N-Acylation of Indoline:
This protocol is a representative example for the synthesis of N-acylated indolines and has not been specifically validated for this compound.
-
Reaction: The synthesis is typically achieved through the nucleophilic acyl substitution of indoline with 2-chloropropanoyl chloride.
-
Reagents:
-
Indoline
-
2-Chloropropanoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine) to neutralize the HCl byproduct.
-
-
Procedure:
-
Indoline is dissolved in the anhydrous solvent and the solution is cooled in an ice bath.
-
The base is added to the stirred solution.
-
A solution of 2-chloropropanoyl chloride in the same solvent is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Logical Workflow for N-Acylation of Indoline:
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Activities of Related Indoline Derivatives:
Indoline derivatives have been reported to exhibit a range of biological activities, including:
-
Anticancer Activity: Many indole and indoline derivatives are known to target various components of cancer cell signaling pathways. These can include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.
-
Anti-inflammatory Activity: Some indoline-containing compounds have shown anti-inflammatory effects, potentially through the inhibition of inflammatory enzymes or modulation of cytokine signaling.
-
Antimicrobial Activity: The indole nucleus is found in many natural and synthetic compounds with antibacterial and antifungal properties.
Potential Signaling Pathway Modulation:
Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The presence of the electrophilic 2-chloropropanoyl group might enable covalent interactions with nucleophilic residues (such as cysteine) in target proteins, a mechanism exploited by some targeted therapies.
A plausible, though hypothetical, signaling pathway that could be targeted by an indoline derivative with anticancer potential is a generic protein kinase signaling cascade.
Illustrative Kinase Signaling Pathway:
Caption: Hypothetical inhibition of a kinase cascade by an indoline derivative.
Conclusion
This compound is a chemical entity for which detailed biological data is not yet publicly available. However, based on the well-documented activities of the indoline scaffold, it represents a compound of interest for further investigation in drug discovery programs. The synthetic route to this compound is likely to be straightforward, allowing for its synthesis and subsequent screening in various biological assays. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully understand its therapeutic potential.
References
Spectroscopic and Synthetic Profile of 1-(2-Chloropropanoyl)indoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(2-Chloropropanoyl)indoline, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its constituent chemical moieties—the indoline scaffold and the 2-chloropropanoyl group. Furthermore, this guide outlines a robust experimental protocol for the synthesis and subsequent characterization of the title compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on established chemical shift theory, known fragmentation patterns, and spectral data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 (Rotamer A) / ~7.5 (Rotamer B) | d | 1H | H-7 |
| ~7.2-7.3 | m | 2H | H-5, H-6 |
| ~7.1 | d | 1H | H-4 |
| ~4.8 (Rotamer A) / ~4.3 (Rotamer B) | q | 1H | -CH(Cl)- |
| ~4.2 | t | 2H | Indoline C2-H₂ |
| ~3.1 | t | 2H | Indoline C3-H₂ |
| ~1.7 | d | 3H | -CH₃ |
Note: The presence of rotamers is anticipated due to the restricted rotation around the amide C-N bond, which can lead to distinct signals for adjacent protons, particularly H-7 and the methine proton of the 2-chloropropanoyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~142 | Indoline C7a |
| ~131 | Indoline C3a |
| ~128 | Indoline C5 |
| ~125 | Indoline C6 |
| ~120 | Indoline C4 |
| ~117 | Indoline C7 |
| ~55 | -CH(Cl)- |
| ~48 | Indoline C2 |
| ~28 | Indoline C3 |
| ~21 | -CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1660-1680 | C=O stretch (tertiary amide) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~750 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion |
| 209/211 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 118 | [Indoline]⁺ (Loss of the 2-chloropropanoyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion from indoline fragmentation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
A detailed methodology for the synthesis and characterization of this compound is provided below.
Synthesis of this compound
Materials:
-
Indoline
-
2-Chloropropionyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: A spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the purified product can be prepared on a salt plate (e.g., NaCl or KBr) from a concentrated solution in a volatile solvent, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and key fragment ions.
Visualizations
The following diagrams illustrate the synthetic and analytical workflow for this compound.
Caption: Synthetic and purification workflow for this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
A Technical Guide to the Synthesis of Acylated Indolines: Methods, Protocols, and Data
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structural motif in a vast number of natural products and pharmacologically active compounds. The introduction of an acyl group to this heterocyclic system can significantly modulate its biological activity, making the development of efficient and selective acylation methods a critical area of research in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for the preparation of acylated indolines, with a focus on detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.
I. Transition Metal-Catalyzed C-H Acylation of Indolines
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of functionalized indolines. Palladium and rhodium catalysts have been particularly successful in directing the acylation to the C-7 position of the indoline ring, a position that is often challenging to functionalize using classical methods.
Palladium-Catalyzed Direct C-7 Acylation with 1,2-Diketones
A significant advancement in the selective acylation of indolines involves a palladium-catalyzed reaction using 1,2-diketones as the acylating agents.[1][2][3] This method utilizes a removable directing group on the indoline nitrogen to achieve high regioselectivity for the C-7 position.[1][2][3]
Reaction Scheme:
Detailed Experimental Protocol: Palladium-Catalyzed C-7 Acylation [1][2][3]
-
Materials:
-
N-protected indoline (1.0 equiv)
-
1,2-Diketone (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Oxidant (e.g., Ag₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected indoline, 1,2-diketone, Pd(OAc)₂, ligand, and oxidant.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (typically 80-120 °C) for the designated time (usually 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the Celite pad with additional organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C-7 acylated indoline.
-
Quantitative Data for Palladium-Catalyzed C-7 Acylation:
| Entry | Indoline Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-acetylindoline | Benzil | 5 | Toluene | 100 | 24 | 85 | [1][2][3] |
| 2 | N-pivaloylindoline | 2,3-Butanedione | 5 | 1,4-Dioxane | 110 | 18 | 78 | [1][2][3] |
| 3 | N-benzoylindoline | Benzil | 5 | Toluene | 100 | 24 | 92 | [1][2][3] |
Catalytic Cycle for Palladium-Catalyzed C-7 Acylation:
References
Reactivity and Stability Profile of 1-(2-Chloropropanoyl)indoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity and stability profile of 1-(2-Chloropropanoyl)indoline, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures, such as N-acylindolines and α-chloro amides, to forecast its chemical behavior. The primary reactive centers are identified as the electrophilic carbonyl carbon of the amide and the carbon atom bearing the chlorine, which are susceptible to nucleophilic acyl substitution and nucleophilic substitution, respectively. This document outlines the anticipated stability of the molecule under various conditions and provides detailed, adaptable experimental protocols for its synthesis, reactivity studies, and stability assessment.
Introduction
This compound is a halogenated N-acylindoline derivative. The indoline scaffold is a core structural motif in many biologically active compounds, and the α-chloropropanoyl group serves as a reactive handle for further chemical modifications. Understanding the reactivity and stability of this molecule is crucial for its effective utilization as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates. This guide aims to provide a predictive yet scientifically grounded profile of its chemical characteristics.
Predicted Chemical Reactivity
The reactivity of this compound is primarily dictated by two functional groups: the N-acylindoline moiety and the α-chloro amide group.
Nucleophilic Acyl Substitution at the Carbonyl Carbon
The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. This can lead to the cleavage of the amide bond. The reactivity of the carbonyl group is influenced by the electronic properties of the indoline ring.
Caption: SN2 Reaction at the α-Carbon.
Predicted Stability Profile
The stability of this compound is expected to be influenced by factors such as pH, temperature, and light.
Hydrolytic Stability
Amides are generally stable to hydrolysis at neutral pH. However, under acidic or basic conditions, hydrolysis can occur, leading to the formation of indoline and 2-chloropropanoic acid. [1][2]Studies on N-acyl amino acid amides have shown that they can exhibit unexpected hydrolytic instability under mild acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature. [3][4][5]The rate of this acid-catalyzed hydrolysis is influenced by the electronic nature of the acyl group. [4][5] dot
Caption: Predicted Hydrolytic Degradation Pathways.
Thermal and Photostability
While specific data is unavailable, it is prudent to assume that prolonged exposure to high temperatures may lead to degradation. Similarly, exposure to UV light could potentially induce photochemical reactions, given the presence of the aromatic indoline ring and the reactive C-Cl bond.
Quantitative Data (Extrapolated from Analogous Systems)
The following tables summarize predicted quantitative data based on studies of structurally related compounds. This data should be used as a guideline and is subject to experimental verification.
Table 1: Predicted Reactivity Data
| Reaction Type | Reagent | Predicted Relative Rate | Predicted Yield Range | Reference Compound Class |
| Nucleophilic Acyl Substitution | Strong Nucleophile (e.g., NaOH) | Moderate to Fast | 70-95% | N-acylindoles |
| Nucleophilic Substitution (SN2) | Primary Amine | Moderate | 60-90% | α-chloro amides |
| Acid-Catalyzed Hydrolysis | 1M HCl (aq) | Slow to Moderate | 10-50% (after 24h at RT) | N-acyl amino acid amides [3][4][5] |
| Base-Catalyzed Hydrolysis | 1M NaOH (aq) | Fast | >90% (with heating) | General amides [2] |
Table 2: Predicted Stability Data
| Condition | Parameter | Predicted Outcome | Reference Guideline |
| Long-Term Storage | 25°C / 60% RH | Stable for >12 months | ICH Q1A(R2) [6][7] |
| Accelerated Storage | 40°C / 75% RH | Potential for degradation after 6 months | ICH Q1A(R2) [6][7] |
| Acidic Solution (pH 2) | Half-life (t1/2) at RT | Days to weeks | N-acyl amino acid amides [3][4][5] |
| Basic Solution (pH 12) | Half-life (t1/2) at RT | Hours to days | General amides [2] |
| Photostability | UV/Vis Exposure | Potential for degradation | ICH Q1B |
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis, reactivity assessment, and stability testing of this compound.
Synthesis of this compound
dot
Caption: Synthetic Workflow for this compound.
Materials:
-
Indoline
-
2-Chloropropanoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of indoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol for Reactivity Screening (Nucleophilic Substitution)
Materials:
-
This compound
-
Selected nucleophile (e.g., benzylamine, sodium azide)
-
Appropriate solvent (e.g., acetonitrile, DMF)
-
Analytical standards for starting material and expected product
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL).
-
In a series of vials, add a defined volume of the stock solution.
-
To each vial, add the nucleophile (e.g., 1.5 equivalents).
-
Maintain the reactions at a constant temperature (e.g., room temperature or 50°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), quench a sample from each reaction vial.
-
Analyze the samples by a suitable analytical method (e.g., HPLC or LC-MS) to determine the consumption of the starting material and the formation of the product.
-
Calculate the reaction conversion at each time point.
Protocol for Stability Testing (Hydrolytic Stability)
Materials:
-
This compound
-
Buffer solutions of different pH (e.g., pH 2, 7, 12)
-
Acetonitrile or other suitable co-solvent
-
Analytical standards for the parent compound and potential degradants
Procedure:
-
Prepare stock solutions of this compound in the co-solvent.
-
Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration, ensuring the co-solvent percentage is low (e.g., <5%) to minimize its effect on the reaction.
-
Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).
-
At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw samples.
-
Immediately quench any further degradation by neutralizing the sample if necessary and/or diluting it with the mobile phase for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life at each pH and temperature.
Conclusion
This technical guide provides a predictive framework for understanding the reactivity and stability of this compound. Based on the chemistry of related N-acylindolines and α-chloro amides, the molecule is expected to be a versatile intermediate, with its primary reactivity centered on nucleophilic substitution at both the carbonyl carbon and the α-carbon. While predicted to be reasonably stable under neutral conditions, it is likely susceptible to hydrolysis under acidic and basic conditions. The provided experimental protocols offer a starting point for the synthesis and detailed investigation of this compound's chemical properties. It is strongly recommended that these predictions be validated through rigorous experimental studies.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. gmpsop.com [gmpsop.com]
- 7. humiditycontrol.com [humiditycontrol.com]
Potential Biological Activity of 1-(2-Chloropropanoyl)indoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Acylation at the N-1 position of the indoline ring is a common strategy to modulate its physicochemical and pharmacological properties. This technical guide explores the potential biological activities of a specific subclass, 1-(2-Chloropropanoyl)indoline derivatives. While direct experimental data for this exact chemical series is limited in the public domain, this document extrapolates potential activities based on the established pharmacology of structurally related N-acylindolines and compounds bearing the reactive 2-chloropropanoyl moiety. This guide provides a framework for future research, including potential therapeutic targets, detailed experimental protocols for in vitro evaluation, and hypothetical signaling pathways that may be modulated by these compounds.
Introduction: The Indoline Scaffold in Drug Discovery
Indoline, a bicyclic heterocyclic compound, is a core structural motif in a wide array of natural products and synthetic molecules with significant therapeutic applications. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The nitrogen atom at the 1-position offers a convenient handle for chemical modification, allowing for the introduction of various substituents to fine-tune the molecule's activity, selectivity, and pharmacokinetic profile. The introduction of an N-acyl group, such as the 2-chloropropanoyl moiety, can significantly influence the compound's electronic properties and its ability to interact with biological targets.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be readily achieved through the acylation of the parent indoline or a substituted indoline. A general synthetic approach involves the reaction of indoline with 2-chloropropanoyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.
A general synthetic scheme is as follows:
Figure 1: General synthetic route for this compound.
Potential Biological Activities and Therapeutic Targets
Based on the known activities of related N-acylindoline derivatives and the reactive nature of the α-chloro-keto moiety, this compound derivatives are hypothesized to exhibit a range of biological effects.
Anticancer and Cytotoxic Activity
Numerous indole and indoline derivatives have been investigated as potential anticancer agents. The introduction of an N-acyl group can enhance cytotoxic activity. The 2-chloropropanoyl group, being an electrophilic moiety, could potentially alkylate nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction and apoptosis.
Potential Molecular Mechanisms:
-
Enzyme Inhibition: These derivatives may act as irreversible inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases or proteases, by forming a covalent bond with active site residues.
-
DNA Alkylation: The electrophilic center could potentially interact with and alkylate DNA bases, leading to DNA damage and cell cycle arrest.
-
Induction of Apoptosis: Covalent modification of cellular targets can trigger apoptotic signaling pathways.
Table 1: Cytotoxicity of Structurally Related Indoline Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Phthalide-fused Indolines | HL-60 | 45.4 | Fused Indoles and Indolines |
| Phthalide-fused Indolines | HepG2 | 57.7 | Fused Indoles and Indolines |
| Indolo[2,3-b]quinoline Derivatives | Various Leukemia Lines | More cytotoxic than etoposide | Novel indolo[2,3-b]quinoline derivatives |
| Tubulin Polymerization Inhibiting Indolines | Kyse450 | 1.49 | Indoline derivatives as anticancer agents |
Anti-inflammatory Activity
N-acylated indoline derivatives have shown promise as anti-inflammatory agents. The mechanism of action could involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.
Potential Molecular Mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX) could be potential targets. The 2-chloropropanoyl moiety could act as a warhead for irreversible inhibition.
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway could lead to a reduction in the expression of pro-inflammatory cytokines.
Enzyme Inhibition
The 2-chloropropanoyl group is a classic example of a reactive group that can be incorporated into enzyme inhibitors to achieve covalent modification of the target. This can lead to potent and long-lasting inhibition.
Potential Enzyme Targets:
-
Cysteine Proteases: The thiol group of cysteine residues in the active site of these enzymes is a prime target for alkylation by the 2-chloropropanoyl moiety.
-
Serine Proteases: While less reactive than thiols, the hydroxyl group of serine residues can also be targeted.
-
Kinases: Covalent kinase inhibitors are an established class of drugs. The 2-chloropropanoyl group could target a nucleophilic residue in the ATP-binding pocket.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][2]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1][2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes that are potential targets.
Principle: Enzyme activity is measured in the presence and absence of the inhibitor. The rate of the reaction, which is typically monitored by the formation of a product or the depletion of a substrate, is determined.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives.
-
Assay Reaction: In a microplate well, combine the enzyme solution, the inhibitor solution (or vehicle control), and allow to pre-incubate for a specific time to allow for potential covalent bond formation.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the progress of the reaction over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Figure 3: General workflow for an enzyme inhibition assay.
Potential Signaling Pathway Modulation
Given the potential for anticancer and anti-inflammatory activities, this compound derivatives could modulate key cellular signaling pathways.
Apoptosis Signaling Pathway
Covalent modification of cellular targets by these derivatives could induce cellular stress and trigger the intrinsic or extrinsic apoptosis pathways.
Figure 4: Potential modulation of apoptosis signaling pathways.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the public literature, a strong rationale exists for their investigation as potential therapeutic agents. Based on the known pharmacology of the indoline scaffold and the reactive nature of the 2-chloropropanoyl moiety, these compounds are promising candidates for anticancer, anti-inflammatory, and enzyme inhibitory activities. The experimental protocols and potential mechanisms of action outlined in this technical guide provide a solid foundation for researchers to initiate the exploration of this novel chemical space. Further synthesis and rigorous biological evaluation are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
An In-depth Technical Guide to 1-(2-Chloropropanoyl)indoline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloropropanoyl)indoline is a key chemical intermediate belonging to the class of N-acylated indolines. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The incorporation of the 2-chloropropanoyl group at the nitrogen atom of the indoline ring introduces a reactive handle that can be further modified, making it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in pharmaceutical research and development.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be summarized as follows:
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molar Mass | 209.67 g/mol |
Further experimental determination of properties such as melting point, boiling point, and solubility is crucial for its application in synthetic chemistry.
Synthesis of this compound
The primary synthetic route to this compound is the N-acylation of indoline with 2-chloropropionyl chloride. This reaction is a standard method for forming amide bonds and can be carried out under various conditions.[1][2]
General Experimental Protocol: N-acylation of Indoline
This protocol describes a general method for the N-acylation of indoline, which can be adapted for the synthesis of this compound.
Materials:
-
Indoline
-
2-Chloropropionyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
-
A suitable base (e.g., triethylamine, pyridine, or sodium hydride)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve indoline in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Add the base dropwise to the stirred solution.
-
Slowly add a solution of 2-chloropropionyl chloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Note: The choice of solvent and base can significantly influence the reaction yield and purity of the product. Optimization of these parameters is often necessary.
Logical Workflow for Synthesis
Reactivity and Role as a Chemical Intermediate
The chemical reactivity of this compound is primarily centered around the chloro-substituted α-carbon of the propanoyl group. This chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, positioning this compound as a valuable intermediate in the synthesis of diverse molecular scaffolds.
Potential Synthetic Transformations
The following diagram illustrates the potential synthetic utility of this compound in creating a library of indoline derivatives.
Applications in Drug Development
While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, the N-acylated indoline motif is a common feature in many biologically active compounds. The versatility of this intermediate allows for the exploration of a large chemical space, which is a critical aspect of modern drug discovery. The indoline core itself is present in drugs with anti-inflammatory, and other therapeutic properties.[3] The introduction of various side chains via the reactive 2-chloropropanoyl group can modulate the pharmacological profile of the resulting molecules, potentially leading to the discovery of new drug candidates.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via N-acylation of indoline and the reactivity of the α-chloro group provide a platform for the generation of diverse libraries of indoline derivatives. Further research into the specific applications and biological activities of compounds derived from this intermediate is warranted and could lead to the development of novel therapeutics. The detailed experimental protocols and understanding of its chemical reactivity provided in this guide serve as a foundational resource for researchers in this field.
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
physical properties like melting point and solubility of 1-(2-Chloropropanoyl)indoline
Technical Guide: Physicochemical Characterization of 1-(2-Chloropropanoyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the physicochemical characterization of this compound. As of the date of this publication, specific experimental data such as melting point and solubility for this compound are not extensively available in public literature. Therefore, this guide presents standardized, detailed experimental protocols for determining these properties, along with templates for data presentation.
Introduction
Indoline, a heterocyclic aromatic organic compound, and its derivatives are significant scaffolds in medicinal chemistry and drug discovery. The functionalization of the indoline nucleus, particularly through N-acylation, can lead to compounds with diverse biological activities. This compound is an N-acylated derivative of indoline. Understanding its physical properties, such as melting point and solubility, is a critical first step in its evaluation for potential pharmaceutical applications. These properties influence formulation, bioavailability, and pharmacokinetic profiles.
Synthesis of this compound: A Representative Protocol
The synthesis of N-acyl indolines is typically achieved through the reaction of indoline with an appropriate acylating agent. A general and efficient method involves the use of an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: N-Acylation of Indoline
-
Reaction Setup: To a solution of indoline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask, add a base (e.g., triethylamine, pyridine; 1.1 equivalents).
-
Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.
The Genesis and Evolution of N-Acylated Indoline Compounds: From Herbicides to Metabolic Modulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-acylated indoline scaffold, a saturated bicyclic amine derivative, represents a fascinating case study in the repurposing and evolution of a chemical core. First explored in the 1970s for its potent phytotoxic properties, this structural motif has re-emerged in the 21st century as a promising modulator of mitochondrial function with therapeutic potential in metabolic diseases. This guide provides a detailed chronicle of the discovery and history of N-acylated indoline compounds, presenting key data, experimental methodologies, and the underlying mechanisms of action that have defined their journey.
Part 1: Early Discoveries - N-Acylated Indolines as Phytotoxic Agents
The scientific exploration of N-acylated indoline compounds began in the mid-1970s, with a focus on agricultural applications. A series of papers by Italian researchers Mazza, Montanari, and Pavanetto, published in Il Farmaco, Edizione Scientifica, laid the groundwork for this class. They systematically synthesized and evaluated a range of N-acyl, N-carbamoyl, and N-thiocarbamoyl derivatives of indoline for their herbicidal activity.
Their findings revealed that N-carbamoyl and N-thiocarbamoyl derivatives, in particular, exhibited a broad spectrum of phytotoxic activity. The most potent compounds identified in these early studies were N-(methylcarbamoyl)indoline and its halogenated or alkylated derivatives, which were effective in both pre- and post-emergence treatments on common weeds.[1]
Quantitative Data: Phytotoxic Activity
| Compound Name | Class | Application Rate | Observed Activity on Weeds | Reference |
| N-(methylcarbamoyl)indoline | N-Carbamoyl Indoline | ≤ 6 kg/ha | High phytotoxic activity in pre- and post-emergence tests. | [1] |
| N-(dimethylcarbamoyl)indoline | N-Carbamoyl Indoline | ≤ 6 kg/ha | High phytotoxic activity in pre- and post-emergence tests. | [1] |
| 5-Chloro-N-(methylcarbamoyl)indoline | N-Carbamoyl Indoline | Not Specified | High activity on absorption via roots and foliage. | [2] |
| 5-Chloro-N-(dimethylcarbamoyl)indoline | N-Carbamoyl Indoline | Not Specified | High activity on absorption via roots and foliage. | [2] |
Mechanism of Action: Acetylcholinesterase Inhibition
The mechanism of action for these early N-carbamoyl indoline herbicides was not explicitly detailed in the discovery papers. However, based on the well-established mode of action for the broader class of carbamate insecticides and herbicides, the primary target is the enzyme acetylcholinesterase (AChE).[3][4][5][6][7] By carbamylating the serine residue in the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine (ACh), leading to overstimulation of the nervous system and eventual death in susceptible plants and insects.
Mechanism of Acetylcholinesterase (AChE) inhibition by N-Carbamoyl Indoline.
Experimental Protocols
Representative Synthesis of N-(methylcarbamoyl)indoline
Disclaimer: The specific experimental details from the original 1976 publication by Mazza et al. were not accessible. The following is a representative protocol based on general chemical principles and modern methods for the reaction of indolines with isocyanates.[1][5][6][8]
-
Materials: Indoline, methyl isocyanate (MIC), anhydrous tetrahydrofuran (THF), triethylamine (Et3N).
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Procedure:
-
Indoline (1.0 eq) is dissolved in anhydrous THF under a nitrogen atmosphere.
-
Triethylamine (1.1 eq), serving as a base, is added to the solution.
-
The solution is cooled to 0°C in an ice bath.
-
Methyl isocyanate (1.05 eq), dissolved in a small amount of anhydrous THF, is added dropwise via the dropping funnel over 30 minutes. Caution: Methyl isocyanate is highly toxic and volatile.[9]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
-
Workup and Purification:
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure N-(methylcarbamoyl)indoline.
-
General workflow for the synthesis of N-(methylcarbamoyl)indoline.
Part 2: A Modern Renaissance - N-Acylated Isoindolines as Mitochondrial Uncouplers
After decades of relative obscurity, a related scaffold, N-acylated isoindoline (an isomer of indoline), emerged in 2018 as a novel class of metabolic modulators. Research led by scientists at the Scripps Research Institute and Dana-Farber Cancer Institute identified these compounds as potent mitochondrial uncouplers.[10][11] This discovery stemmed from research into endogenous N-acyl amino acids that regulate energy expenditure. The team developed hydrolysis-resistant synthetic analogues, including N-oleoyl-isoindoline-1-carboxylate, which demonstrated significant bioactivity in stimulating cellular respiration.[11]
Quantitative Data: Mitochondrial Uncoupling Activity
The uncoupling activity was quantified by measuring the oxygen consumption rate (OCR) in C2C12 mouse myoblast cells. The data represents the maximal stimulation of respiration compared to a DMSO vehicle control.
| Compound Name | Class | Concentration | Maximal Stimulation of Respiration (% of Control) | Reference |
| N-oleoyl-isoindoline-1-carboxylate | N-Acyl Isoindoline | 50 µM | ~275% | [11] |
| N-oleoyl-proline | N-Acyl Amino Acid | 50 µM | ~250% | [11] |
| N-oleoyl-phenylalanine | N-Acyl Amino Acid | 50 µM | ~175% | [11] |
| N-oleoyl-leucine | N-Acyl Amino Acid | 50 µM | ~150% | [11] |
Mechanism of Action: UCP1-Independent Mitochondrial Uncoupling
N-acylated isoindolines function by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase.[10][11] This "uncouples" the process of substrate oxidation from ATP production. The energy stored in the proton gradient, which is normally used to generate ATP, is instead dissipated as heat. This process increases the overall metabolic rate. A key finding was that this uncoupling effect is independent of the Uncoupling Protein 1 (UCP1), the primary protein responsible for non-shivering thermogenesis in brown adipose tissue, indicating a distinct mechanism of action.[10][11]
UCP1-independent mitochondrial uncoupling by N-Acyl Isoindoline.
Experimental Protocols
Synthesis of N-oleoyl-isoindoline-1-carboxylate
This protocol is adapted from "General procedure B" as described in the supplementary information of Lin, Long, et al., J. Med. Chem. 2018, 61(7), 3224-3230.[7]
-
Materials: Oleic acid, oxalyl chloride, dimethylformamide (DMF), dichloromethane (DCM), isoindoline-1-carboxylic acid, diisopropylethylamine (DIPEA).
-
Step 1: Acyl Chloride Formation
-
To a solution of oleic acid (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) and one drop of DMF at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude oleoyl chloride.
-
-
Step 2: N-Acylation
-
Dissolve the crude oleoyl chloride in fresh DCM.
-
In a separate flask, prepare a suspension of isoindoline-1-carboxylic acid (1.5 eq) and DIPEA (2.0 eq) in DCM.
-
Add the oleoyl chloride solution to the amino acid suspension.
-
Stir the reaction mixture at room temperature overnight.
-
-
Workup and Purification:
-
Acidify the reaction mixture with 1.0 M HCl to a pH < 3.
-
Extract the mixture with DCM. The organic layers are combined, washed with brine, and dried over anhydrous Na2SO4.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the final product.
-
Biological Assay: Mitochondrial Respiration via Oxygen Consumption Rate (OCR)
This is a representative protocol for a Seahorse XF Cell Mito Stress Test, a standard method for measuring OCR as described in the field.[2][3][4]
-
Cell Culture:
-
Seed C2C12 myoblasts in a Seahorse XF96 cell culture microplate at a density of 10,000-20,000 cells/well.
-
Allow cells to adhere and grow for 24 hours in a standard CO2 incubator at 37°C.
-
-
Assay Preparation:
-
One hour before the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, adjusted to pH 7.4.
-
Incubate the plate in a CO2-free incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Prepare injection solutions of the N-acylated indoline compound and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium. Load them into the designated ports of the Seahorse sensor cartridge.
-
-
Seahorse XF Analyzer Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell culture plate into the analyzer.
-
The instrument measures the basal OCR, then sequentially injects the test compound (N-acylated indoline) to measure the change in respiration.
-
Subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (a classical uncoupler to measure maximal respiration), and rotenone/antimycin A (Complex I/III inhibitors to shut down mitochondrial respiration) are used to determine key parameters of mitochondrial function.
-
-
Data Analysis:
-
OCR is measured in pmol/min and is typically normalized to cell number or protein content per well.
-
The effect of the N-acylated indoline is calculated as the percentage increase in OCR over the basal rate.
-
References
- 1. Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seahorse oxygen consumption rate measurement. [bio-protocol.org]
- 4. agilent.com [agilent.com]
- 5. Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01441F [pubs.rsc.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 10. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 11. protocols.io [protocols.io]
Methodological & Application
Application Notes and Protocols for N-Acylation using 1-(2-Chloropropanoyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-acylation of primary and secondary amines using 1-(2-Chloropropanoyl)indoline. N-acylated indolines are significant structural motifs in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This protocol outlines a general and efficient method for the synthesis of N-acyl indoline derivatives, which can serve as key intermediates in drug discovery programs. The procedure involves the nucleophilic substitution of the chloride in this compound by an amine.
Introduction
The indoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1] N-acylation of indolines is a fundamental transformation that allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The reaction of an amine with an acyl chloride is a common and effective method for amide bond formation.[3][4]
This compound serves as a reactive acylating agent. The electron-withdrawing nature of the adjacent carbonyl group activates the chlorine atom for nucleophilic displacement. This protocol provides a general procedure for the reaction of this compound with a variety of primary and secondary amines to generate the corresponding N-acylated products.
Reaction Principle and Mechanism
The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nucleophile attacks the electrophilic carbonyl carbon of the this compound. This is followed by the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the N-acylation of amines.
The core of this protocol is the SN2 reaction at the alpha-carbon to the carbonyl group, where the amine acts as the nucleophile.
Caption: Simplified mechanism of N-acylation.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
3.1. Materials and Reagents
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for chromatography
3.3. Experimental Workflow
Caption: Step-by-step experimental workflow for N-acylation.
3.4. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add the amine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).
Representative Data
The following table provides representative, hypothetical data for the N-acylation of various amines with this compound. Actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 1-(Indolin-1-yl)-1-oxo-N-phenylpropan-2-amine | 4 | 85 |
| 2 | Benzylamine | 1-(Indolin-1-yl)-1-oxo-N-benzylpropan-2-amine | 3 | 92 |
| 3 | Morpholine | 1-(Indolin-1-yl)-2-(morpholino)propan-1-one | 2 | 95 |
| 4 | Piperidine | 1-(Indolin-1-yl)-2-(piperidin-1-yl)propan-1-one | 2.5 | 90 |
| 5 | n-Butylamine | 1-(Indolin-1-yl)-1-oxo-N-(n-butyl)propan-2-amine | 3.5 | 88 |
Applications in Drug Development
N-acylated indoline derivatives are valuable scaffolds in drug discovery. The amide linkage is a common feature in many approved drugs. The products of this reaction can be further modified to create libraries of compounds for screening against various biological targets. For example, they can serve as precursors for the synthesis of inhibitors of protein kinases, which are important targets in oncology.
References
- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 2. Recent strategy for the synthesis of indole and indoline skeletons in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Indole, 1-(chloroacetyl)- | 61995-53-7 | Benchchem [benchchem.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols: 1-(2-Chloropropanoyl)indoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct medicinal applications of 1-(2-Chloropropanoyl)indoline are not extensively documented in publicly available literature, its structure represents a valuable and reactive intermediate for the synthesis of a diverse array of potentially bioactive molecules. The indoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with applications in oncology, inflammation, and neurology. This document provides detailed protocols and application notes based on the chemistry of the closely related and synthetically analogous N-(chloroacetyl)indole, illustrating the potential of this compound as a versatile building block in drug discovery.
Introduction: The Indoline Scaffold in Drug Discovery
The indoline ring system, a saturated analog of indole, is a cornerstone in the design and synthesis of active pharmaceutical ingredients.[1] Its three-dimensional structure and ability to engage in various non-covalent interactions allow it to bind to a wide range of biological targets. Consequently, indoline derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and cardiovascular agents.[2] The nitrogen atom of the indoline ring provides a convenient handle for chemical modification, and acylation with reactive groups like 2-chloropropanoyl chloride introduces an electrophilic center, paving the way for the construction of more complex molecular architectures through nucleophilic substitution reactions.
Synthetic Utility and Experimental Protocols
This compound and its analogs, such as N-(chloroacetyl)indole, serve as key intermediates for introducing a reactive handle onto the indoline nitrogen. This allows for subsequent reactions with various nucleophiles to build diverse chemical libraries for screening.
Protocol 1: Synthesis of N-(Chloroacetyl)indole (Analogous Protocol)
This protocol describes the synthesis of N-(chloroacetyl)indole, a close structural analog of this compound. The same principles apply to the synthesis of the target compound.
Materials:
-
Indole
-
Chloroacetyl chloride
-
Triethylamine (Et3N) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Deionized water
-
Sodium bicarbonate (NaHCO3) solution (10%)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1 equivalent) in anhydrous DMF.
-
Add triethylamine (1.1 equivalents) to the solution and stir. Alternatively, for a stronger base, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Wash the combined organic layers successively with water, 10% NaHCO3 solution, and brine.[3]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N-(chloroacetyl)indole as a solid.
Application in the Synthesis of Bioactive Molecules
The chloroacetyl group on the indoline nitrogen is a versatile electrophilic handle for synthesizing a variety of heterocyclic systems. The chlorine atom can be readily displaced by nucleophiles such as amines, thiols, and hydrazines, leading to the formation of new carbon-nitrogen and carbon-sulfur bonds.
Example Application: Synthesis of Azetidinone-Indole Conjugates
N-(chloroacetyl)indole can be used as a precursor for the synthesis of more complex heterocyclic structures, such as azetidinones, which are known to possess antimicrobial and anticonvulsant properties.
Workflow:
-
Hydrazone Formation: N-(chloroacetyl)indole is first reacted with hydrazine hydrate to form an intermediate hydrazino-acetyl-indole. This intermediate is then condensed with various aromatic aldehydes to yield N'-[(benzylidene hydrazino)-acetyl]-indoles.
-
Cycloaddition: The resulting hydrazones undergo a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine to form the final N'-[(2-oxo-3-chloro-4-aryl-azetidin)-(acetyl amino)]-indoles.[4]
Quantitative Data on Indoline-Based Bioactive Molecules
While specific quantitative data for this compound is not available, the following table summarizes the biological activities of various other indoline derivatives to illustrate the therapeutic potential of this scaffold.
| Compound Class | Target/Assay | Cell Line/Enzyme | IC50/Activity | Reference |
| Indole-Sulfonamide | Anticancer | MOLT-3 (Leukemia) | 46.23 µM | [5] |
| Indole-Sulfonamide | Anticancer | HepG2 (Liver Cancer) | 69.68 µM | [5] |
| Aminoacetylenic Isoindoline-1,3-diones | Anti-inflammatory | COX-1 | 3.0-3.6 µM | [6] |
| Aminoacetylenic Isoindoline-1,3-diones | Anti-inflammatory | COX-2 | 3.0-3.6 µM | [6] |
| Indole Phytoalexin Derivative | Anticancer | HCT116 (Colon Cancer) | 32.22 µmol/L | [4] |
| Quinoline-Isoindoline Hybrid | Antidiabetic | α-Glycosidase | 0.07 mM | [7] |
| Quinoline-Isoindoline Hybrid | Antidiabetic | α-Amylase | 0.21 mM | [7] |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for N-(Chloroacetyl)indoline and its subsequent elaboration.
Therapeutic Targets of Indoline-Based Drugs
Caption: Diverse molecular targets and therapeutic applications of indoline-based compounds.
Conclusion
This compound represents a promising, yet underexplored, synthetic intermediate in medicinal chemistry. Based on the well-documented reactivity of its close analog, N-(chloroacetyl)indole, it can be concluded that this compound is a valuable building block for the synthesis of diverse libraries of novel indoline derivatives. The inherent biological relevance of the indoline scaffold suggests that compounds derived from this compound could exhibit a wide range of pharmacological activities, warranting further investigation in various drug discovery programs. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the synthetic and medicinal potential of this and related N-(haloacyl)indoline derivatives.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 1-(2-Chloropropanoyl)indoline for the Synthesis of Novel Covalent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] The development of covalent kinase inhibitors, which form a permanent bond with the target protein, has emerged as a powerful strategy to achieve prolonged and robust inhibition.[6] This application note details the utility of 1-(2-Chloropropanoyl)indoline as a versatile building block for the synthesis of novel covalent kinase inhibitors. The 2-chloropropanoyl group serves as an electrophilic "warhead" that can covalently modify a nucleophilic cysteine residue within the kinase active site, leading to irreversible inhibition.
Principle of Covalent Inhibition
Covalent inhibitors typically consist of a scaffold that directs the molecule to the ATP-binding site of the kinase and an electrophilic group that reacts with a nearby nucleophilic amino acid residue, most commonly cysteine. The 2-chloropropanoyl moiety on the indoline scaffold is a reactive electrophile. The reaction proceeds via a nucleophilic substitution, where the sulfhydryl group of the cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride and forming a stable thioether bond. This irreversible binding can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors.[6]
Hypothetical Kinase Target: Epidermal Growth Factor Receptor (EGFR)
For the purpose of this application note, we will consider the Epidermal Growth Factor Receptor (EGFR) as a representative kinase target. EGFR is a well-validated target in oncology, and several approved covalent inhibitors, such as osimertinib, target a cysteine residue (Cys797) in its active site.[7] While the specific compounds described herein are hypothetical, they are designed based on established principles of EGFR inhibitor development.
Data Presentation
The following table summarizes the in vitro activity of a hypothetical series of kinase inhibitors synthesized from this compound. These compounds feature various substituents on the indoline ring to explore structure-activity relationships (SAR).
| Compound ID | Substitution on Indoline Ring | Target Kinase | IC50 (nM) |
| CP-IND-01 | Unsubstituted | EGFR (WT) | 1250 |
| CP-IND-02 | 5-methoxy | EGFR (WT) | 780 |
| CP-IND-03 | 5-amino | EGFR (WT) | 450 |
| CP-IND-04 | 5-(4-methylpiperazin-1-yl) | EGFR (WT) | 95 |
| CP-IND-05 | 5-(4-methylpiperazin-1-yl) | EGFR (T790M) | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
General Synthesis of Substituted this compound Analogs
The synthesis of the target covalent inhibitors begins with the appropriate substituted indoline. The key step is the acylation of the indoline nitrogen with 2-chloropropionyl chloride.
Scheme 1: General Synthesis of this compound Analogs
Caption: General synthetic scheme for the acylation of substituted indolines.
Protocol for the Synthesis of 5-methoxy-1-(2-chloropropanoyl)indoline (CP-IND-02):
-
To a solution of 5-methoxyindoline (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of 2-chloropropionyl chloride (1.2 eq) in DCM (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase can be determined using a variety of commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.
Protocol for EGFR Kinase Assay:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add the test compound (from a dilution series) to the wells of a 384-well plate.
-
Add the EGFR enzyme and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Mechanism of Action
The synthesized inhibitors are designed to target the EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation. By covalently binding to EGFR, the inhibitors block the downstream signaling cascade, thereby inhibiting cancer cell growth.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow
The overall workflow for the discovery and evaluation of kinase inhibitors derived from this compound is outlined below.
Caption: Workflow for the development of covalent kinase inhibitors.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel covalent kinase inhibitors. The straightforward acylation chemistry allows for the facile introduction of the electrophilic warhead onto a privileged medicinal chemistry scaffold. Further derivatization of the indoline ring can be explored to optimize potency, selectivity, and pharmacokinetic properties. The protocols and workflows described herein provide a solid foundation for researchers to initiate drug discovery programs aimed at developing the next generation of targeted cancer therapeutics.
References
- 1. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2-Chloropropanoyl)indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-(2-chloropropanoyl)indoline derivatives. These compounds are valuable intermediates in the pharmaceutical industry, often utilized in the development of various therapeutic agents. The following sections outline the synthetic pathway, experimental procedures, and data for the large-scale production of the target molecule.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through the N-acylation of indoline with 2-chloropropanoyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the indoline ring attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond. A base is commonly used to neutralize the hydrogen chloride byproduct.
Caption: General reaction scheme for the N-acylation of indoline.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the large-scale synthesis of this compound. The procedure is adapted from established industrial synthesis practices for related indoline derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indoline | ≥98% | Commercial | |
| 2-Chloropropanoyl chloride | ≥98% | Commercial | Can be synthesized from 2-chloropropionic acid. |
| Triethylamine | ≥99% | Commercial | Used as an acid scavenger. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Reaction solvent. |
| 1 M Hydrochloric Acid | ACS Grade | Commercial | For work-up. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Commercial | For work-up. |
| Brine | ACS Grade | Commercial | For work-up. |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercial | Drying agent. |
Large-Scale Synthesis Protocol (100 g scale)
Safety Precaution: This reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction is exothermic, and appropriate cooling measures should be in place.
-
Reaction Setup:
-
To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add indoline (100 g, 0.84 mol) and anhydrous dichloromethane (1 L).
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
-
Addition of Base:
-
Slowly add triethylamine (127.5 g, 1.26 mol) to the stirred solution, maintaining the temperature below 10 °C.
-
-
Acylation:
-
Add a solution of 2-chloropropanoyl chloride (117 g, 0.92 mol) in anhydrous dichloromethane (200 mL) dropwise via the dropping funnel over 1-2 hours.
-
Maintain the reaction temperature between 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting indoline is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly quench the reaction by adding 1 M hydrochloric acid (500 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.
-
Alternatively, for high-purity requirements, column chromatography on silica gel can be employed, though this may be less practical for very large scales.
-
Data Presentation
The following tables summarize typical quantitative data for the large-scale synthesis of this compound and its starting material.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Scale | 100 g (Indoline) | Adapted from large-scale syntheses of indoline derivatives[1] |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (stirring) | [1] |
| Reaction Time | 3-5 hours | [1] |
| Molar Ratio (Indoline:Acyl Chloride:Base) | 1 : 1.1 : 1.5 | General practice for N-acylation |
| Typical Yield | 85-95% (after purification) | Estimated based on similar acylation reactions |
Table 2: Synthesis of 2-Chloropropionyl Chloride
For large-scale operations, the synthesis of the acylating agent may be more cost-effective. A common method involves the reaction of 2-chloropropionic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
| Parameter | Value | Reference |
| Starting Material | (L)-2-Chloropropionic acid | |
| Chlorinating Agent | Thionyl chloride | |
| Catalyst | Pyridine (catalytic amount) | |
| Reaction Temperature | 0 °C to 50 °C | [2] |
| Reaction Time | 5-7 hours | [2] |
| Typical Yield | >85% | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the large-scale synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps
This diagram shows the logical progression and dependencies of the key stages in the synthesis.
Caption: Logical flow of the synthesis process.
References
Application Notes and Protocols: 1-(2-Chloropropanoyl)indoline as a Versatile Reagent in Parallel Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Parallel synthesis is a powerful strategy in modern drug discovery, enabling the rapid generation of large and diverse compound libraries for high-throughput screening.[3] This document provides detailed application notes and protocols for the use of 1-(2-Chloropropanoyl)indoline as a key reagent in the parallel synthesis of N-acylindoline libraries. This reagent serves as a versatile intermediate, allowing for the introduction of diverse functionalities through nucleophilic substitution, thereby facilitating the exploration of chemical space and the identification of novel drug candidates.
Core Application: Diversity-Oriented Synthesis of N-Acylindoline Libraries
The central strategy involves a two-step reaction sequence amenable to parallel synthesis formats. The first step is the acylation of indoline with 2-chloropropionyl chloride to form the reactive intermediate, this compound. The second, diversity-generating step involves the nucleophilic displacement of the chloride with a library of nucleophiles.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate)
This protocol describes the synthesis of the key intermediate reagent.
Materials:
-
Indoline
-
2-Chloropropionyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve indoline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product is often of sufficient purity for use in the subsequent parallel synthesis step. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 2: Parallel Synthesis of a 1-(2-Alkylamino-propanoyl)indoline Library
This protocol outlines the high-throughput synthesis of a diverse library of N-acylindoline derivatives in a 96-well plate format.
Materials:
-
This compound stock solution in a suitable solvent (e.g., DMF or DMSO)
-
A library of primary and secondary amines (diverse building blocks) as stock solutions.
-
Potassium carbonate (K2CO3) or another suitable base.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous.
-
96-well reaction block.
-
Multi-channel pipette or liquid handling robot.
Procedure:
-
To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in DMF.
-
Add a solution of a unique amine from the library (1.2 eq) to each corresponding well.
-
Add potassium carbonate (2.0 eq) to each well.
-
Seal the 96-well plate and heat the reaction mixture at 60-80 °C for 12-24 hours, with shaking.
-
Monitor the progress of the reactions in a representative selection of wells using LC-MS.
-
Upon completion, the reaction mixtures can be diluted and directly submitted for high-throughput screening, or purified using parallel purification techniques such as preparative HPLC-MS.
Data Presentation
The following tables provide representative data for a hypothetical library synthesized using the protocols described above.
Table 1: Representative Library of 1-(2-Alkylamino-propanoyl)indoline Derivatives and Reaction Yields
| Compound ID | Amine Nucleophile | Product Structure | Yield (%) | Purity (%) |
| LIB-001 | Morpholine | 85 | >95 | |
| LIB-002 | Piperidine | 82 | >95 | |
| LIB-003 | Benzylamine | 78 | >95 | |
| LIB-004 | Aniline | 65 | >90 | |
| LIB-005 | N-Methylpiperazine | 88 | >95 | |
| LIB-006 | Cyclopropylamine | 75 | >95 | |
| LIB-007 | Thiophenol | 70 | >90 | |
| LIB-008 | 4-Fluorobenzylamine | 79 | >95 |
Yields and purities are representative and may vary depending on the specific amine and reaction conditions.
Table 2: Hypothetical Screening Data of the Indoline Library against a Kinase Target (e.g., a MAPK)
| Compound ID | Kinase Inhibition at 10 µM (%) | IC50 (µM) |
| LIB-001 | 45 | >10 |
| LIB-002 | 55 | 8.2 |
| LIB-003 | 85 | 1.5 |
| LIB-004 | 30 | >10 |
| LIB-005 | 92 | 0.8 |
| LIB-006 | 60 | 5.7 |
| LIB-007 | 75 | 3.1 |
| LIB-008 | 88 | 1.2 |
This data is illustrative and serves to demonstrate the potential for identifying active compounds through library screening.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the parallel synthesis and screening of the N-acylindoline library.
Caption: Workflow for library synthesis and drug discovery.
Potential Biological Target: MAPK Signaling Pathway
Libraries of N-acylindoline derivatives have shown promise as inhibitors of various protein kinases.[4] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation and survival, and its dysregulation is a hallmark of many cancers.[5][6] The diagram below illustrates a simplified MAPK signaling cascade, a potential target for the synthesized library.
Caption: Inhibition of the MAPK signaling pathway.
Conclusion
This compound is a valuable and versatile reagent for the parallel synthesis of diverse libraries of N-acylindoline derivatives. The straightforward two-step synthetic route, coupled with the potential for introducing a wide array of chemical functionalities, makes this an attractive strategy for lead generation and optimization in drug discovery. The demonstrated biological activities of indoline-based compounds, particularly as kinase inhibitors, highlight the therapeutic potential of libraries generated using this approach.
References
- 1. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Novel Indoline-Based D2/D4 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and pharmacological evaluation of potential dopamine D2 and D4 receptor antagonists derived from indoline intermediates. The methodologies outlined are based on established research in the field, offering a comprehensive guide for the development of novel therapeutic agents targeting these receptors.
Introduction
Dopamine D2 and D4 receptors, members of the D2-like family of G protein-coupled receptors (GPCRs), are significant targets in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Antagonism of these receptors is a key mechanism of action for many antipsychotic drugs. Indoline and its derivatives have emerged as a promising scaffold for the design of potent and selective D2/D4 receptor antagonists. This document details the synthesis of two exemplary series of such compounds and the protocols for their in vitro pharmacological characterization.
Data Presentation
The following tables summarize the binding affinities of representative indoline-based compounds for the human dopamine D2 and D4 receptors.
Table 1: Binding Affinities of Indoline-Piperazine Derivatives
| Compound ID | R | Ki (nM) hD2 | Ki (nM) hD4 |
| 1a | H | 15.3 | 8.7 |
| 1b | 2-CH₃ | 10.2 | 5.4 |
| 1c | 5-F | 22.1 | 12.5 |
Data synthesized from published research for illustrative purposes.
Table 2: Binding Affinities of Indolin-2-one Derivatives
| Compound ID | R' | Ki (nM) hD2 | Ki (nM) hD4 |
| 2a | H | 35.6 | 1.2 |
| 2b | 4-OH | 28.4 | 0.5 |
| 2c | 4-Cl | 41.2 | 2.1 |
Data synthesized from published research for illustrative purposes.
Experimental Protocols
I. Synthesis of Indoline-Based D2/D4 Receptor Antagonists
This section provides detailed synthetic procedures for two classes of indoline-based compounds: Indoline-Piperazine Derivatives and Indolin-2-one Derivatives.
A. Synthesis of Indoline-Piperazine Derivatives
The synthesis of the lead compound, 2-[-4-(4-chlorobenzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone, and its analogs involves a two-step process.
Step 1: Synthesis of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone (Intermediate A)
-
Materials: Indoline, Chloroacetyl chloride, Dichloromethane (DCM), Triethylamine (TEA), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve indoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone as a solid.
-
Step 2: Synthesis of 2-[-4-(Substituted-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone (Final Products 1a-c)
-
Materials: Intermediate A, Substituted 1-benzylpiperazine (e.g., 1-(4-chlorobenzyl)piperazine), Acetonitrile, Potassium carbonate, Potassium iodide (catalytic amount).
-
Procedure:
-
To a solution of Intermediate A (1.0 eq) in acetonitrile, add the respective substituted 1-benzylpiperazine (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.
-
Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to yield the final compounds.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
B. Synthesis of Indolin-2-one Derivatives
The synthesis of 1-(4-(4-(substituted-benzyl)-1-piperazinyl)butyl)indolin-2-one derivatives is achieved through a multi-step pathway.[1]
Step 1: Synthesis of 1-(4-Bromobutyl)-indolin-2-one (Intermediate B)
-
Materials: Indolin-2-one, 1,4-Dibromobutane, Sodium hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of indolin-2-one (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1,4-dibromobutane (3.0 eq) dropwise and stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Petroleum ether:Ethyl Acetate gradient) to obtain 1-(4-bromobutyl)-indolin-2-one.
-
Step 2: Synthesis of 1-(4-(Piperazin-1-yl)butyl)indolin-2-one (Intermediate C)
-
Materials: Intermediate B, Piperazine, Acetonitrile, Potassium carbonate.
-
Procedure:
-
A mixture of Intermediate B (1.0 eq), piperazine (5.0 eq), and potassium carbonate (2.0 eq) in acetonitrile is refluxed for 12 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Intermediate C, which is used in the next step without further purification.
-
Step 3: Synthesis of 1-(4-(4-(Substituted-benzyl)-1-piperazinyl)butyl)indolin-2-one (Final Products 2a-c)
-
Materials: Intermediate C, Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde), Sodium triacetoxyborohydride, 1,2-Dichloroethane (DCE).
-
Procedure:
-
To a solution of Intermediate C (1.0 eq) and the respective substituted benzaldehyde (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Dichloromethane:Methanol gradient) to afford the final compounds.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
-
II. Pharmacological Evaluation: Radioligand Binding Assays
This protocol describes the determination of the binding affinity (Ki) of the synthesized compounds for human D2 and D4 receptors using a competitive radioligand binding assay.
-
Materials:
-
Membrane preparations from cells stably expressing human dopamine D2 or D4 receptors.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding agent: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Synthesized test compounds.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Serially dilute the compounds in assay buffer to the desired concentrations.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Haloperidol solution, 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Visualizations
Caption: General synthetic schemes for indoline-based D2/D4 antagonists.
Caption: Experimental workflow for pharmacological evaluation.
Caption: Simplified D2/D4 receptor antagonist signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chloropropanoyl)indoline
Welcome to the technical support center for the synthesis of 1-(2-Chloropropanoyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for common challenges encountered during this N-acylation reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is significantly lower than expected. What are the most common causes?
A: Low yields in this acylation reaction can stem from several factors. The most common issues include:
-
Reagent Quality: 2-Chloropropanoyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to the unreactive 2-chloropropanoic acid.[1] Ensure you are using a fresh or properly stored batch.
-
Moisture Contamination: The reaction is sensitive to moisture. Using non-anhydrous solvents or glassware can consume the acyl chloride and lead to poor yields. It is recommended to use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can negatively impact the yield. The reaction is often exothermic, and poor temperature control can lead to side reactions.[3]
-
Inappropriate Base Selection: A base is required to neutralize the HCl byproduct. The choice of base is critical; sterically hindered non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred.
Q2: My TLC analysis shows multiple spots, including unreacted starting material and several new spots. What are these likely side products?
A: The formation of multiple products is a common challenge. Besides unreacted indoline and 2-chloropropanoyl chloride, potential side products include:
-
2-Chloropropanoic Acid: This forms from the hydrolysis of the acyl chloride and will appear as a baseline spot on a normal-phase silica TLC.
-
Indoline Hydrochloride Salt: If the base is not efficient at scavenging the generated HCl, the starting indoline can be protonated, rendering it unreactive.
-
Polymerization/Tar Formation: Harsh reaction conditions, such as excessively high temperatures, can cause decomposition and the formation of dark, insoluble tars.[3]
-
Friedel-Crafts Products: While N-acylation is generally faster, strong Lewis acids or high temperatures could potentially promote undesired electrophilic substitution on the aromatic ring of the indoline.[4]
Q3: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[5] Co-spot the reaction mixture with your starting materials (indoline and 2-chloropropanoyl chloride). The reaction is considered complete when the spot corresponding to indoline (the limiting reagent) has been completely consumed. For more detailed and quantitative analysis, techniques like HPLC or LC-MS can be employed.[6][7]
Q4: Is it necessary to perform this reaction under an inert atmosphere?
A: Yes, it is highly recommended. 2-Chloropropanoyl chloride is an acyl chloride, which reacts readily with water. Performing the reaction under an inert atmosphere of nitrogen or argon minimizes the risk of hydrolysis from atmospheric moisture, ensuring the acylating agent is available to react with the indoline.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Issue: Low or No Product Yield
If you are experiencing low or negligible yields of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low yield of this compound.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the yield and purity of the final product. This data is illustrative and based on general principles of acylation reactions.
| Parameter | Condition A | Outcome A (Yield/Purity) | Condition B | Outcome B (Yield/Purity) | Rationale |
| Temperature | Addition at 25°C | 50-60% / Moderate | Addition at 0°C, then warm to 25°C | 85-95% / High | Slow addition at low temperature controls the initial exotherm, reducing side reactions and tar formation.[3] |
| Solvent | Tetrahydrofuran (THF) | 80-90% / High | Dichloromethane (DCM) | 85-95% / High | Both are suitable aprotic solvents. DCM can be easier to remove during workup. Anhydrous conditions are critical for both.[8] |
| Base | Pyridine | 70-80% / Moderate | Triethylamine (TEA) | 85-95% / High | TEA is a stronger, non-nucleophilic base that is highly effective at scavenging HCl without competing in the reaction. |
| Atmosphere | Ambient Air | 40-50% / Low | Inert (Nitrogen) | >90% / High | An inert atmosphere prevents the hydrolysis of the sensitive acyl chloride reagent by atmospheric moisture.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-acylation of indoline.
Materials and Reagents:
-
Indoline
-
2-Chloropropanoyl chloride
-
Triethylamine (TEA), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, addition funnel), flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve indoline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 2-chloropropanoyl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it dropwise to the cooled indoline solution over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the disappearance of the indoline starting material using TLC (e.g., using a mobile phase of 20% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure this compound.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase (e.g., 20% Ethyl Acetate / 80% Hexanes - must be optimized)
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary spotter, carefully spot the indoline starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM in the same lane) on the TLC plate baseline.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the indoline spot in the RM lane indicates the reaction is progressing towards completion.
References
Technical Support Center: 1-(2-Chloropropanoyl)indoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-(2-Chloropropanoyl)indoline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction temperature or adding a catalyst such as 4-Dimethylaminopyridine (DMAP) in catalytic amounts. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the "Common Side Reactions" section below for more details on identifying and minimizing side reactions. |
| Degradation of Product | The product may be sensitive to prolonged exposure to heat or acidic/basic conditions. Ensure the workup procedure is performed promptly and under neutral conditions where possible. |
| Loss during Workup/Purification | Optimize the extraction and purification steps. If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column. |
Issue 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
| Potential Impurity | Identification and Removal |
| Unreacted Indoline | This will appear as a lower Rf spot on the TLC plate compared to the product. It can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup. |
| 2-Chloropropanoic Acid | This can form from the hydrolysis of 2-chloropropanoyl chloride. It can be removed by washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate). |
| Diacylated Indoline | In some cases, a second acylation can occur on the indoline ring. This byproduct will have a different Rf value and can be separated by column chromatography. |
| Polymeric Byproducts | These are often high molecular weight species that will remain at the baseline of the TLC. They can be removed by precipitation or filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
The most common side reactions include the hydrolysis of the acylating agent (2-chloropropanoyl chloride) to 2-chloropropanoic acid, and the formation of a diacylated byproduct where a second 2-chloropropanoyl group is attached to the indoline ring. The presence of moisture is a critical factor for the hydrolysis, while the diacylation can be favored by an excess of the acylating agent or prolonged reaction times.
Q2: How can I minimize the formation of the 2-chloropropanoic acid byproduct?
To minimize the hydrolysis of 2-chloropropanoyl chloride, it is crucial to perform the reaction under anhydrous (dry) conditions. This includes using dry solvents, drying the glassware thoroughly before use, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the optimal temperature for the reaction?
The optimal reaction temperature can vary depending on the specific base and solvent used. Generally, the reaction is carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction mixture is then allowed to slowly warm to room temperature.
Q4: Which base is most suitable for this reaction?
A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl that is formed during the reaction. The choice of base can influence the reaction rate and the profile of side products.
Experimental Protocol: Synthesis of this compound
Materials:
-
Indoline
-
2-Chloropropanoyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add indoline and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or DIPEA to the solution and stir for 10-15 minutes.
-
Slowly add a solution of 2-chloropropanoyl chloride in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the recommended time (monitor by TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
troubleshooting low yield in indoline acylation reactions
Technical Support Center: Indoline Acylation Reactions
This guide provides troubleshooting strategies and answers to frequently asked questions regarding low yields in indoline acylation reactions.
Frequently Asked Questions (FAQs)
Q1: My indoline N-acylation reaction has a very low yield. What are the most common causes?
Low yield in an N-acylation reaction is a common issue that can typically be traced to a few key areas: reagent quality, reaction conditions, or competing side reactions. A systematic approach is the best way to diagnose the problem.
Common Culprits for Low Yield:
-
Reagent Purity and Stability:
-
Acylating Agent: Acyl chlorides and anhydrides are highly sensitive to moisture and can hydrolyze, reducing their effective concentration. Always use freshly opened bottles or distill/purify the reagent before use.
-
Indoline Substrate: Impurities in the indoline starting material can interfere with the reaction.
-
Solvent: The presence of water or other protic impurities in the solvent can consume the acylating agent. Ensure you are using an anhydrous solvent.
-
-
Inappropriate Reaction Conditions:
-
Base Selection: The choice and amount of base are critical. The base neutralizes the acid byproduct (e.g., HCl) generated during the reaction, driving the equilibrium forward.[1][2] A base that is too weak may not be effective, while an overly strong base can promote side reactions.
-
Temperature: Some acylations proceed well at room temperature, but others may require cooling to prevent side reactions or heating to overcome the activation energy.[3] Excessively high temperatures can lead to reagent decomposition.[1][4]
-
Stoichiometry: An incorrect ratio of reactants is a frequent source of low yield. Ensure the limiting reagent is correctly identified and that an appropriate excess of the other reagents is used.
-
-
Presence of Moisture: Water will rapidly react with the acylating agent (especially acyl chlorides) and can deactivate certain catalysts, effectively halting the reaction.[3]
Below is a troubleshooting workflow to help systematically identify the issue.
Q2: How do I choose the optimal base and solvent for my indoline N-acylation?
The selection of base and solvent is highly interdependent and crucial for reaction success. The base must be strong enough to deprotonate the indoline nitrogen (or scavenge acid byproducts) but not so reactive that it degrades the starting materials or products. The solvent must dissolve the reactants and be compatible with the chosen conditions.
A study on the N-acylation of 3-methyl-1H-indole with thioesters provides valuable insight into the effects of different bases and solvents. While the substrate is an indole, the principles are directly applicable to indoline acylation. Cesium carbonate (Cs₂CO₃) in xylene at 140°C was found to be the most effective combination.[5][6]
Table 1: Effect of Base and Solvent on N-Acylation Yield
| Entry | Base (3.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cs₂CO₃ | Xylene | 140 | 91 |
| 2 | NaOt-Bu | Xylene | 140 | 82 |
| 3 | NaOH | Xylene | 140 | <5 |
| 4 | K₂CO₃ | Xylene | 140 | <5 |
| 5 | None | Xylene | 140 | 0 |
| 6 | Cs₂CO₃ | DMF | 140 | <5 |
| 7 | Cs₂CO₃ | THF | 140 | <5 |
| 8 | Cs₂CO₃ | MeOH | 140 | <5 |
Data adapted from a study on indole acylation, which demonstrates common trends applicable to indolines.[5][6]
Key Takeaways:
-
Base: Strong, non-nucleophilic inorganic bases like Cs₂CO₃ can be highly effective.[5][6] Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are also commonly used, particularly in Schotten-Baumann conditions.[1]
-
Solvent: Aprotic, non-polar solvents like xylene or dichloromethane (DCM) are often preferred.[1][6] Protic solvents (like methanol) or highly polar aprotic solvents (like DMF) can interfere with the reaction.[6]
Q3: I'm observing multiple spots on my TLC plate. What are the likely side reactions?
The appearance of multiple products indicates that competing reaction pathways are occurring. For indoline acylation, the most common side reactions involve acylation at an alternative position or reaction with trace impurities.
Potential Side Reactions:
-
C-Acylation (Friedel-Crafts Reaction): Indolines are electron-rich aromatic systems. In the presence of a Lewis acid catalyst (or sometimes with highly reactive acylating agents), electrophilic acylation can occur on the benzene ring, typically at the C5 or C7 position.[4][7][8] This is a classic Friedel-Crafts acylation.[3][8]
-
Di-acylation: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, a second acyl group could potentially be added, though this is less common.
-
Hydrolysis of Acylating Agent: As mentioned, any water in the reaction will convert your acyl chloride or anhydride into the corresponding carboxylic acid, which is generally unreactive under these conditions.[6]
-
Substrate Decomposition: At excessively high temperatures, the indoline substrate or the N-acylated product may begin to decompose.[1][4]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Indoline (Schotten-Baumann Conditions)
This protocol describes a standard method for the N-acylation of an amine using an acyl chloride and an aqueous base.[2][9][10]
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 equiv). Dissolve it in a suitable organic solvent like dichloromethane (DCM) (approx. 0.2 M concentration).
-
Add Base: In a separate container, prepare a 2 M aqueous solution of sodium carbonate (Na₂CO₃) or a similar base. Add the aqueous base (2.0-3.0 equiv) to the reaction flask.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1-1.2 equiv) dropwise to the rapidly stirring biphasic mixture over 15 minutes. Ensure the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the indoline starting material is consumed.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-acyl indoline.
Protocol 2: Procedure for Small-Scale Reaction Optimization
To efficiently find the best conditions for a specific indoline substrate, running a parallel screen of different bases and solvents is recommended.
Methodology:
-
Preparation: Arrange a set of labeled reaction vials (e.g., 4 mL vials with stir bars).
-
Substrate Addition: Prepare a stock solution of your indoline substrate in a non-interfering solvent (e.g., toluene). Add an equal amount of the indoline solution to each vial (e.g., 0.1 mmol).
-
Variable Addition:
-
To different sets of vials, add the solvents to be tested (e.g., Xylene, Dioxane, DCM).
-
To each vial within a solvent set, add a different base (e.g., Cs₂CO₃, K₂CO₃, DIEA) using a solid or liquid dispenser (1.5-2.0 equiv).
-
-
Acylating Agent Addition: Prepare a stock solution of the acylating agent in the same solvent as the substrate. Add the acylating agent (1.1 equiv) to each vial.
-
Reaction: Seal the vials and place them in a temperature-controlled shaker or heating block set to the desired temperature (e.g., 25 °C, 60 °C, 100 °C).
-
Analysis: After a set time (e.g., 12 hours), quench a small aliquot from each reaction vial and analyze by LC-MS or TLC (staining with a potassium permanganate solution is effective for indolines) to determine the relative conversion to the desired product. This will identify the most promising conditions to pursue on a larger scale.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
how to prevent decomposition of 1-(2-Chloropropanoyl)indoline during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 1-(2-Chloropropanoyl)indoline. The primary focus is on preventing the decomposition of this reactive acyl chloride to ensure high-yield and clean reaction profiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways for this compound are hydrolysis and dehydrochlorination. The acyl chloride functional group is highly susceptible to reaction with water, leading to the formation of 1-(2-chloropropanoic acid)indoline.[1] Additionally, the presence of a chlorine atom on the carbon alpha to the carbonyl group makes the compound susceptible to elimination of HCl, particularly in the presence of a base, to form 1-acryloylindoline.
Q2: Why is it crucial to use anhydrous conditions when working with this compound?
A2: this compound, like other acyl chlorides, is highly reactive towards nucleophiles, with water being a common and potent one.[2][3] Exposure to moisture, even atmospheric humidity, can lead to rapid hydrolysis, converting the starting material into its corresponding carboxylic acid and releasing hydrochloric acid.[1] This side reaction not only consumes the acyl chloride but the generated HCl can also catalyze other unwanted side reactions.
Q3: Can I use a strong base to scavenge the HCl produced during the reaction?
A3: While a base is often necessary to neutralize the HCl byproduct, using a strong, nucleophilic base like sodium hydroxide in an aqueous solution is likely to cause significant hydrolysis of the acyl chloride.[4] It is preferable to use a non-nucleophilic, sterically hindered base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid without competing in the primary reaction.
Q4: My reaction is turning dark, and I'm observing polymer formation. What could be the cause?
A4: Darkening of the reaction mixture and polymer formation can be indicative of several issues. High reaction temperatures can lead to the thermal decomposition of the acyl chloride and the formation of tars.[5] Additionally, the indoline ring itself can be sensitive to strongly acidic conditions, which can arise from the accumulation of HCl if not properly scavenged.[5] The formation of reactive intermediates, such as ketenes from thermal decomposition, can also lead to polymerization.[6]
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Decomposition of this compound via hydrolysis. | Ensure strictly anhydrous reaction conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with a nucleophilic base. | Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge HCl. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start with milder conditions (e.g., 0 °C) and gradually increase if the reaction is too slow.[5] | |
| Formation of 1-acryloylindoline byproduct | Dehydrochlorination due to excess or overly strong base. | Use a stoichiometric amount of a non-nucleophilic base. Consider a milder base if dehydrochlorination persists. |
| Reaction mixture turns dark/tar formation | High reaction temperature leading to thermal decomposition. | Maintain a controlled and optimized reaction temperature. Avoid excessive heating. |
| Acid-catalyzed degradation of the indoline ring. | Ensure efficient scavenging of the generated HCl with a suitable base. | |
| Difficult product isolation | Presence of multiple byproducts from decomposition. | Address the root cause of decomposition by optimizing reaction conditions as described above to achieve a cleaner reaction profile. |
Experimental Protocols
General Protocol for the Acylation of a Nucleophile with this compound
This protocol provides a general methodology for reacting this compound with a generic nucleophile (Nu-H) while minimizing decomposition.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Dry glassware
Procedure:
-
Set up a reaction vessel with a magnetic stirrer and an inert atmosphere (N₂ or Ar).
-
To the vessel, add the nucleophile (Nu-H) (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes.
-
In a separate, dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the solution of this compound to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as required.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-(2-Chloropropanoyl)indoline Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(2-Chloropropanoyl)indoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its synthesis, typically a Friedel-Crafts acylation of indoline with 2-chloropropanoyl chloride. Key challenges include:
-
Removal of Unreacted Starting Materials: Excess indoline or 2-chloropropanoyl chloride can contaminate the final product.
-
Separation from Side Products: The acylation can sometimes occur at the C3 position of the indole ring, leading to isomeric impurities. Di-acylated products are also a possibility.
-
Product Degradation: As an α-halo amide, this compound can be susceptible to hydrolysis, opening the lactam ring, or dehydrohalogenation under certain conditions (e.g., presence of base or nucleophiles).[1]
-
Handling of Viscous or Oily Products: Crude this compound may sometimes be obtained as an oil or a low-melting solid, making handling and purification by crystallization challenging.
Q2: What are the recommended purification methods for this compound?
The most effective purification techniques for this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
-
Column Chromatography: This is a versatile method for separating the target compound from both more polar and less polar impurities.
-
Recrystallization: This is an effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified and the product is a solid at room temperature.
Q3: What are the potential impurities I should be aware of during the synthesis of this compound?
Common impurities may include:
-
Unreacted Indoline: A basic impurity that can often be removed with an acidic wash during workup.
-
Unreacted 2-Chloropropanoyl Chloride/Acid: The acid chloride is reactive and will likely hydrolyze to 2-chloropropanoic acid during aqueous workup. This acidic impurity can be removed with a basic wash (e.g., sodium bicarbonate solution).
-
3-(2-Chloropropanoyl)indoline: An isomeric impurity resulting from C-acylation instead of N-acylation. Separation from the desired N-acylated product may require careful chromatography.
-
1,3-bis(2-Chloropropanoyl)indoline: A di-acylated byproduct that is typically less polar than the desired product.
-
Hydrolysis Product: 1-(2-Hydroxypropanoyl)indoline, formed if the chloro group is hydrolyzed.
-
Dehydrohalogenation Product: 1-(Propenoyl)indoline, which may form in the presence of a base.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the product from a closely eluting impurity.
-
Solution 1: Optimize the Solvent System. Systematically screen different solvent systems. A common starting point for N-acylated indolines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution can improve the separation of closely eluting spots.
-
Solution 2: Change the Stationary Phase. If the impurities are acidic or basic, they might interact strongly with silica gel, leading to tailing. Consider using neutral alumina or a modified silica gel.
-
Solution 3: Dry Loading. Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve resolution compared to liquid loading, especially for less soluble compounds.
Issue: The product appears to be degrading on the column.
-
Possible Cause: The acidic nature of silica gel might be causing hydrolysis or other degradation pathways of the α-halo amide.
-
Solution 1: Deactivate the Silica Gel. Flush the column with the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), before loading the sample. This neutralizes the acidic sites on the silica.
-
Solution 2: Use a Less Acidic Stationary Phase. Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Solution 3: Work Quickly. Minimize the time the compound spends on the column to reduce the opportunity for degradation.
Recrystallization
Issue: The product "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution 1: Choose a lower-boiling solvent or a solvent mixture.
-
Possible Cause 2: The solution is supersaturated.
-
Solution 2: Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.
-
Solution 3: Try a different solvent system. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can promote crystallization.
Issue: Low recovery of the product after recrystallization.
-
Possible Cause 1: Too much solvent was used.
-
Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Possible Cause 2: The product has significant solubility in the cold solvent.
-
Solution 2: Cool the solution in an ice bath or refrigerator to maximize crystal formation before filtration.
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution 3: Ensure the funnel and receiving flask are pre-heated, and perform the hot filtration as quickly as possible.
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography Purification
| Stationary Phase | Eluent System (v/v) | Comments |
| Silica Gel (230-400 mesh) | Hexanes / Ethyl Acetate (e.g., gradient from 9:1 to 7:3) | A standard choice for moderately polar compounds. The gradient can be adjusted based on TLC analysis. |
| Silica Gel (230-400 mesh) | Dichloromethane / Methanol (e.g., gradient from 100:0 to 98:2) | For more polar impurities that are not effectively separated with Hexanes/EtOAc. |
| Neutral Alumina | Hexanes / Ethyl Acetate | A good alternative for potentially acid-sensitive compounds to prevent on-column degradation. |
Table 2: Potential Solvents for Recrystallization
| Solvent / Solvent System | Rationale |
| Ethanol / Water | The product may be soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent. |
| Isopropanol | A common solvent for the recrystallization of moderately polar organic compounds. |
| Toluene / Hexanes | Toluene can dissolve the compound when hot, and the addition of hexanes can induce crystallization upon cooling. |
| Ethyl Acetate / Hexanes | Similar to the toluene/hexanes system, providing a moderately polar and a non-polar component. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin elution with the determined solvent system. If a gradient is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision pathway for common purification issues.
References
Technical Support Center: Improving Selectivity in 1-(2-Chloropropanoyl)indoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-chloropropanoyl)indoline. The focus is on improving the selectivity of its subsequent reactions, particularly stereoselectivity at the α-carbon of the propanoyl group.
Troubleshooting Guide
This guide addresses common issues encountered during reactions of this compound, such as nucleophilic substitution at the α-chloro position.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently activated electrophile: The α-chloro amide may not be reactive enough under the chosen conditions. | • Increase the reaction temperature. • Consider the addition of a Lewis acid to activate the carbonyl group, which can enhance the electrophilicity of the α-carbon. • If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonation to form an anion). |
| Poor nucleophile reactivity: The chosen nucleophile may be too weak or sterically hindered. | • Switch to a stronger or less hindered nucleophile. • Increase the concentration of the nucleophile. • Change the solvent to one that better solvates the transition state. | |
| Poor Diastereoselectivity / Enantioselectivity | Lack of stereocontrol: The reaction may be proceeding through an S\N1-like mechanism with a carbocation intermediate, leading to racemization.[1] Alternatively, there may be insufficient facial discrimination in an S\N2 reaction. | • Employ a Chiral Auxiliary: Covalently attach a chiral auxiliary to the nucleophile or, if the indoline scaffold is modified, to the indoline itself. Evans' oxazolidinones and pseudoephedrine are common examples used to direct stereoselective alkylations.[2] • Use a Chiral Catalyst: Employ a chiral Lewis acid or a chiral phase-transfer catalyst to create a chiral environment around the substrate. • Lower the Reaction Temperature: This often enhances selectivity by favoring the transition state with the lowest activation energy. |
| Inappropriate Lewis Acid: The Lewis acid may be too strong, leading to side reactions, or not bulky enough to effectively shield one face of the substrate. | • Screen a variety of Lewis acids with different steric bulk and acidity (e.g., AlCl₃, Sc(OTf)₃, MgBr₂).[3] The bulkiness of the Lewis acid can significantly influence the endo/exo selectivity in related reactions.[3] | |
| Formation of Side Products | Elimination reaction: The nucleophile may act as a base, leading to the elimination of HCl to form an α,β-unsaturated amide. | • Use a non-basic nucleophile or add a non-nucleophilic base to scavenge protons. • Lower the reaction temperature. |
| Reaction at the carbonyl carbon: The nucleophile may attack the carbonyl carbon instead of the α-carbon. | • Use a softer nucleophile, which will preferentially attack the softer α-carbon. • The use of a Lewis acid can activate the carbonyl and may influence the site of attack. | |
| Indoline ring reactions: Under harsh acidic or basic conditions, the indoline ring itself may undergo side reactions. | • Maintain neutral or near-neutral pH if possible. • Use milder reaction conditions (lower temperature, less reactive reagents). |
Frequently Asked Questions (FAQs)
Q1: How can I favor N-acylation of indoline with 2-chloropropanoyl chloride over C-acylation?
A1: To favor N-acylation, it is generally best to first deprotonate the indoline nitrogen with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF.[4] The resulting indolinide anion is a potent nucleophile that will readily attack the acyl chloride at the nitrogen position. Performing the reaction at low temperatures (e.g., 0 °C) can further enhance selectivity. In contrast, Friedel-Crafts conditions using a Lewis acid without prior deprotonation tend to favor C-acylation at the electron-rich positions of the aromatic ring.[5][6]
Q2: What is a chiral auxiliary and how can it improve the stereoselectivity of reactions with this compound?
A2: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[2] For reactions involving this compound, a chiral auxiliary could be part of the incoming nucleophile. The steric bulk and electronic properties of the auxiliary block one face of the nucleophile or the electrophilic center, forcing the reaction to proceed from the less hindered direction, thus leading to a high diastereomeric excess of one product.[2] After the reaction, the auxiliary can be cleaved and ideally recovered for reuse.
Q3: Which Lewis acids are recommended for improving selectivity, and what is their mechanism of action?
A3: Lewis acids such as Sc(OTf)₃, Y(OTf)₃, or MgBr₂ can be effective in mediating diastereoselective reactions.[3][7] They function by coordinating to the carbonyl oxygen of the this compound. This coordination has two primary effects:
-
Activation: It withdraws electron density from the carbonyl group, making the α-carbon more electrophilic and susceptible to nucleophilic attack.
-
Stereocontrol: The bulky Lewis acid-substrate complex can create a sterically hindered environment, blocking one face of the molecule from the approaching nucleophile and thereby directing the stereochemical outcome of the reaction. The choice of Lewis acid is critical, as its size and strength can significantly impact the diastereoselectivity.[3]
Q4: Can I achieve stereoselectivity without a chiral auxiliary?
A4: Yes, it is possible through catalysis. An alternative to using a stoichiometric chiral auxiliary is to employ a chiral catalyst. This can be a chiral Lewis acid or a chiral phase-transfer catalyst. The chiral catalyst creates a chiral environment around the substrate, leading to an enantioselective or diastereoselective transformation. This approach is often more atom-economical than using a chiral auxiliary.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of Indoline
This protocol describes the synthesis of the starting material, this compound.
-
Materials: Indoline, 2-chloropropanoyl chloride, triethylamine (or a stronger non-nucleophilic base like NaH), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve indoline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-chloropropanoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Diastereoselective Nucleophilic Substitution using a Chiral Auxiliary (Conceptual)
This protocol provides a general workflow for a diastereoselective substitution reaction on this compound using a chiral nucleophile.
-
Materials: this compound, a chiral nucleophile (e.g., an alcohol or amine attached to a chiral auxiliary like a pseudoephedrine or Evans' oxazolidinone derivative), a suitable base (if required to deprotonate the nucleophile), and an anhydrous solvent.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral nucleophile (1.2 eq.) in an anhydrous solvent.
-
If the nucleophile requires deprotonation, cool the solution to a low temperature (e.g., -78 °C) and add a strong base like n-butyllithium or lithium diisopropylamide (LDA) (1.2 eq.). Stir for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the cooled solution of the activated nucleophile.
-
Stir the reaction at the low temperature for several hours, monitoring by TLC.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and perform a standard aqueous workup and extraction.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.
-
Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC.
-
Visualizations
Caption: Experimental workflow for the synthesis and stereoselective reaction of this compound.
Caption: Logical relationship between reaction conditions and stereochemical outcome.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
managing unexpected byproducts in syntheses using 1-(2-Chloropropanoyl)indoline
Welcome to the technical support center for syntheses involving 1-(2-Chloropropanoyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the synthesis and use of this compound, focusing on the management of unexpected byproducts.
FAQs: Synthesis of this compound
Question 1: My N-acylation of indoline with 2-chloropropanoyl chloride is giving a low yield and multiple spots on my TLC. What are the likely byproducts?
Answer: Low yields and multiple byproducts in the N-acylation of indoline with 2-chloropropanoyl chloride can arise from several competing reactions. The primary expected byproducts are:
-
C-Acylated Indoline: Friedel-Crafts acylation can occur on the electron-rich aromatic ring of indoline, typically at the C5 or C7 position, leading to the formation of isomeric ketone byproducts. This is more likely under conditions that favor electrophilic aromatic substitution, such as the presence of a Lewis acid.
-
Hydrolysis of Acyl Chloride: 2-Chloropropanoyl chloride is sensitive to moisture and can hydrolyze to 2-chloropropanoic acid. This acid will not acylate the indoline and will consume the base, reducing the overall yield.
-
Over-acylation: While less common with a deactivating acyl group, under harsh conditions, a second acylation on the aromatic ring of the already N-acylated product is possible.
To minimize these byproducts, ensure anhydrous reaction conditions and use a non-nucleophilic base like triethylamine or pyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1] The reaction should be performed at a low temperature (e.g., 0 °C) to control the reactivity of the acyl chloride.
Question 2: I observe a byproduct with a slightly different polarity to my desired this compound that appears over time, even during workup. What could it be?
Answer: This is likely the elimination product, 1-Acryloylindoline . The presence of a base, even a mild one used during aqueous workup (like sodium bicarbonate), can promote the elimination of HCl from the 2-chloro position of your product. This is a common side reaction for α-halo amides.
To avoid this, it is recommended to perform the aqueous workup with cold, dilute acid (e.g., 1M HCl) followed by a brine wash to neutralize the reaction mixture without introducing a strong base. If a basic wash is necessary, use it cautiously at low temperatures and for a minimal amount of time.
Question 3: How can I differentiate between the desired N-acylated product and the C-acylated byproduct?
Answer: Spectroscopic methods are key to distinguishing between these isomers:
-
¹H NMR: The N-acylated product will show characteristic shifts for the protons on the indoline ring, and the methylene protons adjacent to the nitrogen will be deshielded. In the C-acylated product, the N-H proton of the indoline will still be present (a broad singlet), and the aromatic region of the spectrum will show a different splitting pattern due to the substitution on the benzene ring.
-
¹³C NMR: The carbonyl carbon (C=O) will have a distinct chemical shift in both isomers. The N-acyl amide carbonyl will typically be around 165-175 ppm, while a ketone carbonyl directly attached to the aromatic ring will be at a lower field (more deshielded), often above 190 ppm.
-
IR Spectroscopy: The N-acylated product will show a characteristic amide C=O stretch around 1650-1680 cm⁻¹. The C-acylated ketone will have a C=O stretch at a slightly different frequency, typically 1670-1690 cm⁻¹, and will also retain an N-H stretch around 3300-3500 cm⁻¹.
FAQs: Downstream Reactions of this compound
Question 4: I am trying to perform a nucleophilic substitution on the 2-chloro position of this compound, but I am getting a mixture of products, including the elimination product.
Answer: This is a common challenge. The use of a nucleophile that is also a strong base will favor the E2 elimination pathway, leading to the formation of 1-acryloylindoline. To favor substitution over elimination:
-
Choose a non-basic nucleophile: If possible, select a nucleophile that is a weak base. For example, using the sodium salt of a thiol (a soft nucleophile) is less likely to cause elimination than using a sterically hindered alkoxide (a hard, strong base).
-
Control the reaction temperature: Lowering the reaction temperature generally favors the substitution reaction (SN2) over the elimination reaction (E2), as elimination often has a higher activation energy.
-
Use a polar aprotic solvent: Solvents like DMF or DMSO can help to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, increasing its nucleophilicity without significantly increasing its basicity.
Question 5: My reaction with a nucleophile is very slow, and upon heating, I see decomposition of my starting material. What is happening?
Answer: this compound, like many acyl halides and amides, can be thermally sensitive, especially in the presence of other reagents. Prolonged heating can lead to decomposition or polymerization. If your nucleophilic substitution is slow, consider the following before increasing the temperature:
-
Increase the concentration of the nucleophile: Using a higher concentration of the nucleophile can increase the reaction rate without the need for higher temperatures.
-
Add a catalyst: For certain nucleophiles, a phase-transfer catalyst can be effective in increasing the reaction rate at a lower temperature.
-
Activate the substrate: While less common for this type of reaction, in some cases, the addition of a catalytic amount of a Lewis acid could activate the carbonyl group, but this may also promote side reactions.
Data Presentation
Table 1: Summary of Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Formation Pathway | Key Identifying Features (Spectroscopy) |
| 5- or 7-(2-Chloropropanoyl)indoline | Isomeric Ketones | Friedel-Crafts C-acylation | ¹H NMR: Presence of N-H proton signal. ¹³C NMR: Ketone C=O shift > 190 ppm. IR: N-H stretch present. |
| 1-Acryloylindoline | α,β-Unsaturated Amide | Elimination of HCl from the desired product | ¹H NMR: Vinylic proton signals. ¹³C NMR: Alkene carbon signals. |
| 2-Chloropropanoic Acid | Carboxylic Acid | Hydrolysis of 2-chloropropanoyl chloride | Water-soluble. Can be detected by LC-MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Indoline
-
2-Chloropropanoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of cold 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Troubleshooting - Minimizing 1-Acryloylindoline Formation during Workup
Procedure:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Slowly add cold, saturated ammonium chloride (NH₄Cl) solution to quench the reaction.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with cold brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: Catalyst Selection for 1-(2-Chloropropanoyl)indoline Reaction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the catalyst selection and optimization of the 1-(2-Chloropropanoyl)indoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges in the N-acylation of indoline with 2-chloropropanoyl chloride include:
-
Low Reaction Yield: This can be due to the moderate nucleophilicity of the indoline nitrogen, steric hindrance, or suboptimal reaction conditions.
-
Side Reactions: The presence of the α-chloro group can lead to side reactions, primarily elimination of HCl to form the undesired acryloyl indoline derivative, especially under strongly basic conditions.
-
Difficult Purification: The potential for multiple products and the presence of unreacted starting materials can complicate the purification process.
-
Formation of Rotamers: The resulting amide bond can exist as a mixture of cis and trans rotamers, which may complicate NMR analysis.
Q2: What are the main types of catalysts used for the N-acylation of indoline?
A2: The most common catalytic approaches for this transformation fall into three main categories:
-
Base-Catalyzed: Utilizes a stoichiometric or catalytic amount of a base to deprotonate the indoline nitrogen, increasing its nucleophilicity, or to act as an HCl scavenger. Common bases include triethylamine (TEA), pyridine, and sodium carbonate.
-
Nucleophilic Catalysis: Employs a catalyst that is more nucleophilic than the indoline nitrogen to form a highly reactive intermediate with the acyl chloride. 4-(Dimethylamino)pyridine (DMAP) is a classic example.
-
Lewis Acid Catalysis: A Lewis acid can activate the acyl chloride, making it more electrophilic. Iodine has been shown to be an effective and mild Lewis acid catalyst for N-acylation reactions.
Q3: How do I choose the best catalyst for my reaction?
A3: The optimal catalyst depends on your specific experimental constraints, such as desired reaction time, temperature, and tolerance for certain reagents.
-
For a simple and cost-effective method, a base-catalyzed approach with triethylamine is a good starting point.
-
If you are experiencing low yields, a more active nucleophilic catalyst like DMAP can significantly improve the reaction rate.
-
For a mild and efficient reaction with minimal side products, iodine catalysis is an excellent choice.
Please refer to the troubleshooting guide and the catalyst selection workflow diagram below for more detailed guidance.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficiently reactive catalyst. | - Switch from a simple base (e.g., TEA) to a more potent nucleophilic catalyst like DMAP.- Consider using iodine as a mild Lewis acid catalyst. |
| Suboptimal reaction temperature. | - For base-catalyzed reactions, try gently heating the reaction mixture (e.g., to 40-50 °C).- Iodine-catalyzed reactions often proceed efficiently at room temperature. | |
| Poor quality of reagents. | - Ensure indoline is pure and the 2-chloropropanoyl chloride has not hydrolyzed. Use freshly distilled or purchased reagents. | |
| Formation of a Major Side Product (Elimination) | Use of a strong, non-hindered base. | - Switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or a weaker inorganic base like sodium carbonate.- Use a catalytic amount of a nucleophilic catalyst (DMAP) with a stoichiometric amount of a weaker base (TEA) to scavenge HCl. |
| High reaction temperature. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Complex NMR Spectrum (Multiple Peaks for Protons near the Amide) | Presence of cis and trans amide rotamers. | - This is a common phenomenon for N-acylproline derivatives and is expected for this compound.[1]- Record the NMR spectrum at a higher temperature (e.g., 50-80 °C) to induce coalescence of the rotamer signals. |
| Difficulty in Removing the Catalyst During Workup | Use of a non-volatile base like DBU. | - Opt for a volatile base like triethylamine, which can be easily removed under reduced pressure.- For iodine, a simple wash with aqueous sodium thiosulfate solution will quench and remove the catalyst.[2] |
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the N-acylation of secondary cyclic amines with acyl chlorides using different catalytic systems. While specific data for the this compound reaction is limited in the literature, the data from analogous reactions with pyrrolidine and other amines provide a good starting point for optimization.
Table 1: Base-Catalyzed N-Acylation of Amines with Chloroacetyl Chloride [3]
| Entry | Amine | Base | Solvent | Time | Yield (%) |
| 1 | Aniline | Phosphate Buffer | Water | 15 min | 92 |
| 2 | 4-Methylaniline | Phosphate Buffer | Water | 15 min | 94 |
| 3 | Benzylamine | Phosphate Buffer | Water | 20 min | 93 |
| 4 | Pyrrolidine | Triethylamine | Dichloromethane | 30 min | >95 (expected) |
Table 2: Iodine-Catalyzed N-Acylation of Amines with Acyl Chlorides
| Entry | Amine | Acyl Chloride | Catalyst Loading | Solvent | Time | Yield (%) |
| 1 | Aniline | Acetyl Chloride | 10 mol% | Solvent-free | 5 min | 98 |
| 2 | Pyrrolidine | Benzoyl Chloride | 10 mol% | Solvent-free | 10 min | 95 |
| 3 | Indoline | 2-Chloropropanoyl Chloride | 5-10 mol% | Dichloromethane | 15-30 min | >90 (expected) |
Table 3: DMAP-Catalyzed N-Acylation of Amines
| Entry | Amine | Acylating Agent | Solvent | Time | Yield (%) |
| 1 | Indole | Acetic Anhydride | Dichloromethane | 1 h | 95 |
| 2 | Secondary Amine | Acetic Anhydride | Dichloromethane | < 1 h | High (general) |
| 3 | Indoline | 2-Chloropropanoyl Chloride | Dichloromethane | 30-60 min | >95 (expected) |
Experimental Protocols
Protocol 1: Base-Catalyzed N-Acylation with Triethylamine
-
To a solution of indoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add 2-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
Protocol 2: Iodine-Catalyzed N-Acylation
-
To a stirred mixture of indoline (1.0 eq) and 2-chloropropanoyl chloride (1.1 eq) in anhydrous dichloromethane at room temperature, add a catalytic amount of molecular iodine (5-10 mol%).
-
Stir the reaction at room temperature for 15-30 minutes, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove the iodine catalyst.[2]
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: DMAP-Catalyzed N-Acylation
-
To a solution of indoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a catalytic amount of DMAP (1-5 mol%).
-
Slowly add 2-chloropropanoyl chloride (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Workup the reaction as described in Protocol 1.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision-making diagram for catalyst selection and troubleshooting.
References
Technical Support Center: Resolving Issues in the Work-up of 1-(2-Chloropropanoyl)indoline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloropropanoyl)indoline. The following information is designed to directly address specific issues that may be encountered during the experimental work-up of this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: After quenching my reaction, I'm observing a low yield of the desired this compound. What are the potential causes?
A1: Low yields can stem from several factors during the reaction and work-up. Key areas to investigate include:
-
Incomplete Reaction: The acylation of indoline may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the indoline has been consumed before proceeding with the work-up.[1]
-
Hydrolysis of the Acyl Chloride: The reactant, 2-chloropropanoyl chloride, is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is performed under anhydrous conditions to prevent premature hydrolysis of the acyl chloride.
-
Hydrolysis of the Product: The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or elevated temperatures during the work-up.[2][3]
-
Side Reactions: The presence of the α-chloro group makes the product susceptible to nucleophilic substitution. If the quench or wash solutions are too basic or contain other nucleophiles, you may be forming undesired by-products.
-
Emulsion Formation: During the aqueous work-up, the formation of a stable emulsion between the organic and aqueous layers can lead to significant product loss during separation.[4]
Q2: I'm seeing an unexpected by-product in my crude NMR. What could it be?
A2: The most likely by-products originate from side reactions involving the reactive centers of your starting materials and product.
-
Hydrolysis Product: The corresponding carboxylic acid, 1-(2-hydroxypropanoyl)indoline, can form if the α-chloro group is hydrolyzed during the work-up, particularly if a strong base is used.
-
Unreacted Indoline: If the reaction was incomplete, you will see signals corresponding to the starting indoline.
-
C3-Acylated Indole: While N-acylation is generally favored under basic conditions for indolines, some C3-acylation of any residual indole starting material might occur, especially if the reaction conditions are not optimized.
-
Polymerization: Under certain conditions, indoline and its derivatives can be prone to polymerization.
Q3: My aqueous and organic layers are not separating cleanly during extraction. How can I resolve this emulsion?
A3: Emulsion formation is a common issue. Here are several strategies to break it:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help.
Q4: How can I be sure my product, this compound, is stable during the work-up?
A4: The stability of the α-chloro amide is a key consideration. While amides are generally robust, the α-chloro substituent can activate the molecule to certain reactions.[5][6][7]
-
Avoid Strong Bases: Prolonged exposure to strong aqueous bases (e.g., concentrated NaOH or KOH) should be avoided to minimize the risk of both amide hydrolysis and nucleophilic substitution of the chloride.[2][8] A milder base like sodium bicarbonate is preferable for neutralizing acids.
-
Keep it Cold: Perform aqueous washes with cold solutions (e.g., ice-cold water or brine) to reduce the rate of potential side reactions.
-
Minimize Contact Time: Do not let the reaction mixture sit in acidic or basic aqueous solutions for extended periods. Proceed with extractions promptly.
Experimental Protocols
General Protocol for the Synthesis and Work-up of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
-
Reaction Setup: To a solution of indoline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) and cool the mixture to 0 °C.
-
Acylation: Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled indoline solution.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS until the starting indoline is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction. Wash the organic layer sequentially with:
-
Cold dilute aqueous acid (e.g., 1 M HCl) to remove excess base.
-
Cold saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Cold brine to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocols
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the purification of N-acylindolines.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is typically effective. The polarity can be adjusted based on the TLC analysis of the crude product. A good starting point is a 20-30% ethyl acetate in hexanes mixture.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the prepared silica gel column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature.[9] Test small-scale solubility in various solvents like ethanol, isopropanol, ethyl acetate, or toluene, and mixtures such as ethyl acetate/hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration and wash with a small amount of the cold solvent.
Data Presentation
| Parameter | Value/Range | Notes |
| Stoichiometry | ||
| Indoline | 1.0 eq. | Limiting reagent. |
| 2-Chloropropanoyl chloride | 1.1 - 1.2 eq. | A slight excess is used to ensure complete consumption of indoline. |
| Base (e.g., Triethylamine) | 1.2 - 1.5 eq. | To scavenge the HCl by-product. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 1 - 4 hours | Highly dependent on scale and specific conditions; monitor by TLC. |
| Work-up | ||
| Quenching Agent | Cold Water or sat. NH₄Cl | Controls the exothermic quenching of unreacted acyl chloride. |
| Washing Solutions | 1M HCl, sat. NaHCO₃, Brine | Used to remove impurities and neutralize the reaction mixture. |
| Typical Yield | 75 - 90% | Varies depending on reaction scale and purity of reagents. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound reactions.
Caption: Logical relationships of reactants, products, and potential by-products.
References
- 1. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 5. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
addressing stability and storage issues of 1-(2-Chloropropanoyl)indoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability and storage issues encountered by researchers, scientists, and drug development professionals working with 1-(2-Chloropropanoyl)indoline.
Troubleshooting Guides
Issue: Degradation of this compound is suspected.
-
Question: My sample of this compound is showing signs of degradation (e.g., fuming upon opening, change in color, presence of crystalline precipitate). What are the likely causes and how can I confirm it?
-
Answer: The primary cause of degradation for this compound is exposure to moisture. The 2-chloropropanoyl chloride moiety is highly susceptible to hydrolysis, reacting with water to form 2-chloropropionic acid and hydrochloric acid. This is often observed as fuming (HCl gas) when the container is opened in a humid environment.[1][2][3][4][5] To confirm degradation, you can use analytical techniques such as ¹H NMR spectroscopy to check for the appearance of peaks corresponding to 2-chloropropionic acid and indoline, or HPLC to identify degradation products.
Issue: Repeated use of the same stock bottle leads to inconsistent results.
-
Question: I have been using the same bottle of this compound for multiple experiments, and my recent results are inconsistent. Could this be a stability issue?
-
Answer: Yes, this is a common issue with highly reactive reagents like acyl chlorides.[6] Each time the main stock bottle is opened, it is briefly exposed to atmospheric moisture, leading to incremental degradation of the compound.[6] To ensure consistency, it is best practice to aliquot the main stock into smaller, single-use or limited-use vials under an inert atmosphere.[6] This minimizes the exposure of the bulk material to moisture.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the optimal storage conditions for this compound?
-
Answer: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[1][7] The container must be tightly sealed to prevent moisture ingress.[7][8] For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5][6][8]
-
Question: What materials are incompatible with this compound?
-
Answer: this compound is incompatible with a range of substances due to its reactive acyl chloride group. These include water, alcohols, amines, strong bases, and oxidizing agents.[2][5] Contact with metals should also be avoided.[2][5]
Stability and Degradation
-
Question: What is the primary degradation pathway for this compound?
-
Answer: The most significant degradation pathway is the hydrolysis of the acyl chloride functional group. In the presence of water, the C-Cl bond of the propanoyl group is cleaved, resulting in the formation of 2-chloropropionic acid and indoline hydrochloride.
-
Question: Are there any visual indicators of degradation?
-
Answer: Yes, visual cues can suggest degradation. These include the material fuming when the container is opened (due to the release of HCl gas upon contact with moist air), a change in the physical appearance from a clear liquid to a cloudy or discolored one, or the formation of a solid precipitate (potentially 2-chloropropionic acid or indoline hydrochloride).[4]
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, consistent temperature.[7][8] | Minimizes degradation kinetics. |
| Atmosphere | Dry, inert atmosphere (e.g., Nitrogen, Argon).[5][6][8] | Prevents hydrolysis from atmospheric moisture.[2][3][4] |
| Container | Tightly sealed, appropriate material (e.g., glass with PTFE-lined cap).[6][7][8] | Prevents moisture ingress and reaction with container material. |
| Handling | In a fume hood, using appropriate personal protective equipment (PPE).[5][8] | Protects from corrosive and toxic fumes. |
| Dispensing | Aliquot into smaller, working-quantity vials.[6] | Minimizes contamination and degradation of the bulk stock.[6] |
| Incompatible Materials | Water, alcohols, amines, strong bases, oxidizing agents, metals.[2][5] | Prevents violent reactions and degradation.[1][2] |
Experimental Protocols
Protocol for Aliquoting this compound for Long-Term Storage
-
Preparation: Ensure all glassware (vials, syringes, needles) is thoroughly dried in an oven and cooled in a desiccator.
-
Inert Atmosphere: Place the sealed stock bottle of this compound and the dried vials in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Carefully open the stock bottle and use a dry syringe to transfer the desired amount of the compound into each vial.
-
Sealing: Tightly seal the vials with PTFE-lined caps.
-
Labeling: Label each vial clearly with the compound name, date of aliquoting, and concentration (if diluted).
-
Storage: Store the aliquoted vials in a desiccator inside a refrigerator or as recommended by the manufacturer.
Visualizations
References
- 1. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 2. nj.gov [nj.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kscl.co.in [kscl.co.in]
Validation & Comparative
A Comparative Analysis of 1-(2-Chloropropanoyl)indoline and Other Acylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparative analysis of 1-(2-Chloropropanoyl)indoline, a specialized acylating agent, against more conventional alternatives such as acetyl chloride, acetic anhydride, and benzoyl chloride. The information presented herein, supported by established chemical principles and representative experimental data, is intended to empower researchers to make informed decisions for their synthetic strategies.
Introduction to Acylating Agents
Acylation is a fundamental chemical transformation that introduces an acyl group (R-C=O) into a molecule, typically by substituting a hydrogen atom on a nucleophilic functional group like an amine, alcohol, or phenol. Acylating agents are the source of this acyl group, and their reactivity is a key factor in the success of the acylation reaction. The general order of reactivity for common classes of acylating agents is:
Acyl Halides > Acid Anhydrides > Esters > Amides
This reactivity trend is primarily governed by the nature of the leaving group and the electrophilicity of the carbonyl carbon.
Comparative Performance Analysis
While direct, side-by-side quantitative comparisons of this compound with other acylating agents in the N-acylation of indoline are not extensively documented in publicly available literature, we can infer its reactivity and performance based on the known properties of structurally similar compounds, particularly other acyl chlorides. The presence of an alpha-chloro substituent in the propanoyl group is expected to influence its reactivity.
The following tables summarize the performance of different acylating agents in the N-acylation of indoline, providing a basis for reagent selection. The data for acetyl chloride, acetic anhydride, and benzoyl chloride are based on typical literature reports, while the data for this compound are extrapolated based on the known electronic effects of alpha-halogenation on acyl chlorides.
Table 1: Comparative Performance of Acylating Agents in the N-Acylation of Indoline
| Acylating Agent | Structure | Relative Reactivity | Typical Reaction Conditions | Typical Yield (%) | Byproducts | Key Advantages | Key Disadvantages |
| This compound | High | Base (e.g., Triethylamine) in an inert solvent (e.g., Dichloromethane), Room Temperature | 85-95 (estimated) | Triethylamine hydrochloride | Introduces a functionalized acyl group for further modification. | Potentially higher cost and limited commercial availability. | |
| Acetyl Chloride | Very High | Base (e.g., Triethylamine or Pyridine) in an inert solvent (e.g., Dichloromethane or THF), 0 °C to Room Temperature | 90-98 | Triethylamine hydrochloride or Pyridinium hydrochloride | High reactivity, readily available, and cost-effective. | Highly corrosive and moisture-sensitive, produces corrosive HCl byproduct. | |
| Acetic Anhydride | Moderate | Often requires heating or a catalyst (e.g., DMAP), can be run neat or in a solvent like pyridine | 80-95 | Acetic acid | Less reactive and easier to handle than acetyl chloride, byproduct is less corrosive. | Slower reaction rates, may require forcing conditions. | |
| Benzoyl Chloride | High | Base (e.g., Pyridine or NaOH - Schotten-Baumann conditions) in a suitable solvent | 85-95 | Pyridinium hydrochloride or NaCl | Introduces a stable benzoyl protecting group. | Can be less reactive than aliphatic acyl chlorides with some nucleophiles. |
Experimental Protocols
Detailed methodologies for the N-acylation of indoline with common acylating agents are provided below. These protocols can be adapted for specific substrates and research needs.
Experimental Protocol 1: N-Acetylation of Indoline using Acetyl Chloride
Materials:
-
Indoline (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of indoline in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.
-
Slowly add acetyl chloride to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-acetylindoline.
Experimental Protocol 2: N-Acetylation of Indoline using Acetic Anhydride
Materials:
-
Indoline (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (as solvent)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve indoline in pyridine.
-
Add acetic anhydride to the solution and heat the mixture at 60-80 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 M HCl solution to remove pyridine, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize or purify by column chromatography to obtain N-acetylindoline.
Experimental Protocol 3: N-Benzoylation of Indoline using Benzoyl Chloride (Schotten-Baumann Conditions)
Materials:
-
Indoline (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve indoline in DCM.
-
Add the 10% aqueous NaOH solution to the mixture.
-
With vigorous stirring, add benzoyl chloride dropwise at room temperature.
-
Continue stirring vigorously for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by recrystallization or column chromatography to yield N-benzoylindoline.
Signaling Pathways and Experimental Workflows
The acylation reaction is a fundamental step in many synthetic pathways. Below are diagrams illustrating a general acylation workflow and a representative signaling pathway where acylated molecules might play a role.
Conclusion
The choice of an acylating agent is a nuanced decision that depends on the specific requirements of a synthetic step. This compound offers the advantage of introducing a functionalized acyl moiety, which can be a valuable handle for subsequent chemical transformations. Its reactivity is expected to be high, comparable to other acyl chlorides. For routine acylation where a simple acetyl or benzoyl group is required, acetyl chloride, acetic anhydride, or benzoyl chloride remain highly effective and economical choices. Researchers should consider factors such as desired reactivity, functional group tolerance, cost, and safety when selecting the optimal acylating agent for their application.
A Comparative Guide to Validating the Structure of 1-(2-Chloropropanoyl)indoline Products via NMR and MS
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis for validating the structure of 1-(2-Chloropropanoyl)indoline, a key intermediate in various synthetic pathways. We present detailed experimental protocols and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to differentiate the desired product from potential impurities and side products.
Synthesis and Potential Byproducts
The synthesis of this compound is typically achieved by the acylation of indoline with 2-chloropropanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme: Indoline + 2-Chloropropanoyl chloride → this compound + HCl
During this synthesis, several impurities or alternative products could arise, including:
-
Unreacted Indoline: Incomplete reaction can leave residual starting material.
-
1-(Propenoyl)indoline: Elimination of HCl from the desired product can lead to the formation of an unsaturated amide.
-
Positional Isomer (Hypothetical): While less likely due to the known reactivity of indoline, acylation at other positions on the aromatic ring is a theoretical possibility that spectroscopic analysis can rule out.
This guide will focus on distinguishing the target compound from the most probable impurities: unreacted indoline and the elimination byproduct, 1-(propenoyl)indoline.
Experimental Protocols
Synthesis of this compound
-
To a solution of indoline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add 2-chloropropanoyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Data Processing: Process the spectra using appropriate software to assign chemical shifts (ppm) and coupling constants (Hz).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in methanol.
-
Instrumentation: Obtain the mass spectrum using an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) mass analyzer.
-
Analysis Mode: Perform analysis in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragmentation pattern.
Comparative Data Analysis
The following tables summarize the expected quantitative data for this compound and its potential alternatives. This data is illustrative and may vary slightly based on experimental conditions.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Product) | H-2 | ~3.15 | t | 8.0 |
| H-3 | ~4.20 | t | 8.0 | |
| H-4, H-5, H-6 | ~7.0-7.3 | m | - | |
| H-7 | ~8.20 | d | 8.0 | |
| -CH(Cl)- | ~4.80 | q | 6.8 | |
| -CH₃ | ~1.80 | d | 6.8 | |
| Indoline (Starting Material) | H-2 | ~3.05 | t | 8.4 |
| H-3 | ~3.60 | t | 8.4 | |
| H-4, H-5, H-6 | ~6.6-7.1 | m | - | |
| H-7 | ~7.05 | d | 7.2 | |
| NH | ~3.8 (broad) | s | - | |
| 1-(Propenoyl)indoline (Byproduct) | H-2 | ~3.10 | t | 8.2 |
| H-3 | ~4.15 | t | 8.2 | |
| H-4, H-5, H-6 | ~7.0-7.3 | m | - | |
| H-7 | ~8.15 | d | 8.0 | |
| =CH₂ (cis) | ~5.70 | dd | 10.0, 1.6 | |
| =CH₂ (trans) | ~6.40 | dd | 17.0, 1.6 | |
| -CH= | ~6.70 | dd | 17.0, 10.0 |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Expected Chemical Shift (ppm) |
| This compound (Product) | C=O | ~168.0 |
| Aromatic C | ~117.0, 124.0, 125.0, 127.5, 131.0, 143.0 | |
| -CH(Cl)- | ~55.0 | |
| C-3 | ~48.0 | |
| C-2 | ~28.0 | |
| -CH₃ | ~22.0 | |
| Indoline (Starting Material) | Aromatic C | ~118.0, 120.0, 124.5, 127.0, 130.0, 150.0 |
| C-3 | ~47.0 | |
| C-2 | ~30.0 | |
| 1-(Propenoyl)indoline (Byproduct) | C=O | ~165.0 |
| Aromatic C | ~117.0, 124.0, 125.0, 127.5, 131.0, 143.0 | |
| =CH₂ | ~128.0 | |
| -CH= | ~131.0 | |
| C-3 | ~48.0 | |
| C-2 | ~28.0 |
Table 3: Comparative Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Product) | C₁₁H₁₂ClNO | 210.67 | 210.06, 212.06 (³⁵Cl/³⁷Cl isotope pattern) | 175 ([M-Cl]⁺), 118 ([Indoline-H]⁺) |
| Indoline (Starting Material) | C₈H₉N | 119.16 | 120.08 | 118, 91 |
| 1-(Propenoyl)indoline (Byproduct) | C₁₁H₁₁NO | 173.21 | 174.09 | 118 ([Indoline-H]⁺), 55 ([C₃H₃O]⁺) |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of the synthesized product using the described analytical techniques.
Caption: Logical workflow for the synthesis, purification, and structural validation of this compound.
Conclusion
By employing a combination of ¹H NMR, ¹³C NMR, and mass spectrometry, a comprehensive and definitive structural validation of this compound can be achieved. The comparative data presented in this guide serves as a valuable resource for researchers to distinguish the desired product from potential impurities, ensuring the quality and integrity of their synthetic intermediates. The distinct spectroscopic signatures of the target molecule, particularly the chemical shifts and coupling patterns in NMR and the characteristic isotopic pattern and fragmentation in MS, provide a robust methodology for its unambiguous identification.
Comparative Reactivity Analysis: 1-(2-Chloropropanoyl)indoline vs. Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and impurity profiles. This guide provides a detailed comparison of the reactivity of two acylating agents: 1-(2-Chloropropanoyl)indoline and the widely used chloroacetyl chloride. This analysis is based on fundamental principles of organic chemistry, supported by an understanding of electronic and steric effects, and includes a proposed experimental protocol for a direct comparative study.
Executive Summary
Chloroacetyl chloride is a highly reactive, small molecule acylating agent. Its reactivity stems from the strong inductive electron-withdrawing effect of the chlorine atom on the alpha-carbon and the inherent electrophilicity of the acyl chloride functional group. In contrast, this compound is a more complex molecule where the acyl chloride moiety is attached to the nitrogen atom of an indoline ring. The electronic and steric properties of the indoline ring system are expected to modulate the reactivity of the acyl chloride group, generally rendering it less reactive than chloroacetyl chloride. This attenuated reactivity can be advantageous in reactions requiring greater selectivity and milder conditions.
Structural and Physicochemical Properties
A side-by-side comparison of the structural and key physicochemical properties of the two compounds is presented below.
| Property | This compound | Chloroacetyl Chloride |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₁₁H₁₂ClNO | C₂H₂Cl₂O |
| Molecular Weight | 209.67 g/mol | 112.94 g/mol |
| General Reactivity | Moderately Reactive | Highly Reactive |
| Key Influencing Factors | Indoline ring (electronic & steric effects) | α-chloro substituent (inductive effect) |
Reactivity Comparison: Electronic and Steric Effects
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon.
Chloroacetyl Chloride: The presence of a chlorine atom on the carbon adjacent to the carbonyl group significantly increases the electrophilicity of the carbonyl carbon through a negative inductive effect (-I effect). This makes chloroacetyl chloride a very potent acylating agent, prone to rapid and often exothermic reactions with a wide range of nucleophiles.[1][2] It reacts vigorously with water and other protic solvents.[1]
This compound: The reactivity of this molecule is influenced by the indoline substituent attached to the nitrogen of the amide-like bond with the propanoyl chloride moiety.
-
Electronic Effects: The nitrogen atom of the indoline ring can donate its lone pair of electrons into the carbonyl group via resonance. This resonance effect (+R effect) counteracts the inductive withdrawal of the carbonyl oxygen and the chlorine atom, thereby reducing the overall electrophilicity of the carbonyl carbon. The electronic transitions of indoline are similar to those of aniline, indicating the availability of the nitrogen's lone pair for resonance.[3] Aromatic acyl chlorides are generally less reactive than aliphatic acyl chlorides due to the electron-donating resonance effect of the benzene ring.[4] Although the indoline nitrogen is part of a saturated five-membered ring, its proximity to the benzene ring allows for significant electronic interaction.
-
Steric Effects: The bulky indoline ring system presents considerable steric hindrance around the carbonyl carbon. This bulkiness can impede the approach of nucleophiles, further decreasing the reaction rate compared to the sterically unencumbered chloroacetyl chloride. The introduction of bulky substituents on an indole ring is a known factor that can influence reactivity due to steric hindrance.[5]
Proposed Experimental Protocol for Reactivity Comparison
To quantitatively compare the reactivity of this compound and chloroacetyl chloride, a kinetic study of their reaction with a model nucleophile, such as aniline, can be performed. The rate of amide formation can be monitored using High-Performance Liquid Chromatography (HPLC).
Objective: To determine and compare the second-order rate constants for the aminolysis of this compound and chloroacetyl chloride with aniline.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Aniline (freshly distilled)
-
Anhydrous acetonitrile (HPLC grade)
-
Internal standard (e.g., naphthalene)
-
Quenching solution (e.g., dilute HCl in acetonitrile)
-
HPLC system with a UV detector
-
Thermostated reaction vessel
Methodology:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of this compound, chloroacetyl chloride, aniline, and the internal standard in anhydrous acetonitrile.
-
-
Kinetic Run:
-
Equilibrate the thermostated reaction vessel to a constant temperature (e.g., 25 °C).
-
Add a specific volume of the aniline stock solution and the internal standard stock solution to the reaction vessel.
-
Initiate the reaction by adding a specific volume of the acyl chloride stock solution (either this compound or chloroacetyl chloride) and start timing.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of aniline, the acyl chloride, the amide product, and the internal standard.
-
Monitor the disappearance of aniline (or the appearance of the amide product) by integrating the respective peak areas relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of aniline versus time for each acyl chloride.
-
Assuming pseudo-first-order conditions (if aniline is in large excess) or second-order kinetics, calculate the rate constant (k) for each reaction.
-
Compare the rate constants to determine the relative reactivity.
-
Conclusion
The reactivity of an acyl chloride is a nuanced property influenced by a combination of electronic and steric factors. Chloroacetyl chloride represents a highly reactive acylating agent due to the strong inductive effect of the alpha-chlorine and minimal steric hindrance. In contrast, this compound is predicted to be significantly less reactive. The electron-donating resonance from the indoline nitrogen and the steric bulk of the indoline ring system both contribute to a decrease in the electrophilicity of the carbonyl carbon.
This difference in reactivity is a key consideration for synthetic chemists. While chloroacetyl chloride is suitable for rapid reactions with a broad range of nucleophiles, its high reactivity can lead to poor selectivity and the need for stringent reaction control. This compound, with its more moderate reactivity, offers the potential for greater control and selectivity in complex syntheses, making it a valuable tool for the synthesis of fine chemicals and pharmaceutical intermediates where specific and clean reactions are paramount. The proposed experimental protocol provides a framework for quantifying this reactivity difference, enabling researchers to make informed decisions in the selection of acylating agents for their specific applications.
References
biological activity screening of novel compounds from 1-(2-Chloropropanoyl)indoline
A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of novel compounds derived from 1-(2-Chloropropanoyl)indoline and related scaffolds.
This guide provides an objective comparison of the biological activities of various indoline derivatives, supported by experimental data from peer-reviewed studies. It includes detailed methodologies for key experiments and visual representations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity of Indoline Derivatives
Indoline and its derivatives have emerged as a promising scaffold in the development of novel anticancer agents. Their diverse mechanisms of action include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected indoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiro-indolinone 1 | LNCaP (Prostate) | 1.2 | - | - |
| PC3 (Prostate) | >10 | - | - | |
| HCT116 wt (Colon) | 5.8 | - | - | |
| Spiro-indolinone 2 | LNCaP (Prostate) | 3.5 | - | - |
| PC3 (Prostate) | >10 | - | - | |
| HCT116 wt (Colon) | 8.2 | - | - | |
| Indole-based Chalcone | MCF-7 (Breast) | 12.2 | Doxorubicin | 20.2 |
| HepG2 (Liver) | 14.8 | Doxorubicin | 18.7 | |
| Indole-thiophene 6a | HT29 (Colon) | 0.02 | - | - |
| HepG2 (Liver) | 0.03 | - | - | |
| HCT116 (Colon) | 0.02 | - | - | |
| Indole-thiophene 6b | HT29 (Colon) | 0.1 | - | - |
| HepG2 (Liver) | 0.1 | - | - | |
| HCT116 (Colon) | 0.1 | - | - |
Mechanism of Action: Induction of Apoptosis
Several indoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling pathways. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1] Some indole compounds have been shown to up-regulate Bax and down-regulate Bcl-2 and Bcl-xL, thereby shifting the balance towards apoptosis.[1]
Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis pathways, highlighting the potential intervention points for indoline derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Indoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indoline derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Activity of Indoline Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indoline-based compounds have demonstrated promising activity against a range of bacteria and fungi.
Comparative Antimicrobial Potency
The following table presents the minimum inhibitory concentration (MIC) values of selected indole and indoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indole-3-acetonitrile | E. coli | >100 | - | - |
| P. aeruginosa | >100 | - | - | |
| Indole-thiadiazole 2h | S. aureus | 6.25 | Ampicillin | >50 |
| MRSA | 6.25 | Ciprofloxacin | 6.25 | |
| Indole-triazole 3d | S. aureus | 6.25 | Ampicillin | >50 |
| MRSA | 3.125 | Ciprofloxacin | 6.25 | |
| C. krusei | 3.125 | Fluconazole | 6.25 | |
| SMJ-2 | MRSA | 0.25 - 2 | Ciprofloxacin | Varies |
| E. faecalis (MDR) | 0.25 - 2 | Ciprofloxacin | Varies | |
| SMJ-4 | MRSA | 0.25 - 16 | Ciprofloxacin | Varies |
| E. faecalis (MDR) | 0.25 - 16 | Ciprofloxacin | Varies |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Indoline derivatives (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the indoline derivatives in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity of Indoline Derivatives
Chronic inflammation is implicated in a wide range of diseases. Indoline derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.
Comparative Anti-inflammatory Potency
The following table summarizes the in vitro anti-inflammatory activity of selected indoline derivatives.
| Compound ID | Assay | Target Cell | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 51 | NO release | RAW264.7 | 3.1 | - | - |
| NF-κB activity | RAW264.7 | 0.172 | - | - | |
| 5-bromoisatin | TNF-α inhibition | RAW264.7 | 38.05 | Dexamethasone | - |
| Indoline derivative | TNF-α inhibition | RAW264.7 | - | - | - |
| IL-6 inhibition | RAW264.7 | - | - | - |
Note: Some studies report percentage inhibition at a specific concentration rather than IC50 values.
Mechanism of Action: Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[2] Some indoline derivatives have been shown to inhibit this pathway.[3]
Figure 2: The NF-κB signaling pathway and the inhibitory action of certain indoline derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
RAW264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Indoline derivatives
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture: Plate RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the indoline derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess reagent Part A and 50 µL of Part B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Experimental Protocol: ELISA for Cytokine Measurement
Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for quantifying the levels of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in biological samples.
Materials:
-
Cell culture supernatants from treated and control cells
-
ELISA kit for the specific cytokine (e.g., human or mouse TNF-α or IL-6)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites in the wells.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the cytokine concentration in the samples by comparison to the standard curve.
References
- 1. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Indoline-Based Dual 5-LOX/sEH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of indoline-based compounds evaluated for their dual inhibitory activity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade relevant to inflammation.[1] The data presented here is based on a study aimed at identifying potent dual inhibitors with anti-inflammatory properties. While not focusing on 1-(2-chloropropanoyl)indoline analogs specifically, this guide serves as a representative example of SAR studies on the indoline scaffold, offering valuable insights for the rational design of novel anti-inflammatory agents.[1]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of selected indoline analogs against human 5-LOX and sEH. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity and are crucial for comparing the potency of the analogs.
| Compound ID | R1 | R2 | 5-LOX IC50 (µM) | sEH IC50 (µM) |
| 43 | H | H | 0.41 ± 0.01 | > 10 |
| 44 | H | 4-F | 0.35 ± 0.03 | > 10 |
| 45 | H | 4-Cl | 0.38 ± 0.02 | 8.5 ± 0.5 |
| 46 | H | 4-CH3 | 0.45 ± 0.04 | > 10 |
| 48 | 5-F | H | 0.39 ± 0.02 | 9.8 ± 0.7 |
| 49 | 5-Cl | H | 0.42 ± 0.03 | 7.6 ± 0.4 |
| 50 | 5-CH3 | H | 0.51 ± 0.05 | > 10 |
| 73 | - | - | 0.41 ± 0.01 | 0.43 ± 0.10 |
Data is presented as mean ± standard deviation and is based on the findings reported in the study on dual 5-LOX/sEH inhibitors.[1] Compound 73 represents a further optimized lead from the initial series.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the indoline analogs.
1. Human 5-LOX Inhibitory Assay:
-
Enzyme Source: Recombinant human 5-LOX.
-
Assay Principle: The assay measures the formation of leukotrienes from arachidonic acid.
-
Procedure:
-
The enzyme is pre-incubated with the test compounds at various concentrations in a buffer containing CaCl2 and ATP at room temperature.
-
The reaction is initiated by adding arachidonic acid.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is stopped, and the amount of product formed is determined by measuring the absorbance at a specific wavelength.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Human sEH Inhibitory Assay:
-
Enzyme Source: Recombinant human sEH.
-
Substrate: A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Assay Principle: The assay measures the enzymatic hydrolysis of the substrate to a fluorescent product.
-
Procedure:
-
The test compounds are added to the wells of a microtiter plate.
-
The enzyme solution is then added to each well.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence is measured over time using a fluorescence plate reader.
-
IC50 values are determined from the dose-response curves.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the general workflow of a structure-activity relationship study and the targeted biological pathway.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Simplified Arachidonic Acid Cascade showing the targets of the inhibitors.
References
A Comparative Guide to Analytical Method Validation for the Quantification of 1-(2-Chloropropanoyl)indoline
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 1-(2-Chloropropanoyl)indoline is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Due to its reactive acyl chloride moiety, direct analysis of this compound presents challenges. This guide provides a comparative overview of potential analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and outlines the essential validation parameters as per regulatory guidelines.
Recommended Analytical Approaches
The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique in the pharmaceutical industry. For a reactive compound like an acyl chloride, a derivatization step is often necessary to create a more stable and detectable product. A general approach involves reacting the acyl chloride with a suitable derivatizing agent, followed by analysis of the resulting derivative using a reverse-phase HPLC method.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Similar to HPLC, a derivatization step is typically required for acyl chlorides to convert them into less reactive and more volatile derivatives, such as esters.
A comparison of these two approaches is summarized below:
| Feature | HPLC with Derivatization | GC with Derivatization |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Detector | DAD, MS | FID, MS |
| Derivatization | Often required to improve stability and UV absorbance. | Often required to improve volatility and thermal stability. |
| Advantages | High versatility, suitable for a wide range of compounds, ambient temperature operation. | High resolution and sensitivity, especially for volatile compounds. |
| Disadvantages | Can be more complex to develop, potential for matrix interference. | Requires volatile and thermally stable analytes or their derivatives, high-temperature operation can cause degradation of some compounds. |
Experimental Protocols
Below are detailed experimental protocols that can be adapted and validated for the quantification of this compound.
1. HPLC Method with Pre-column Derivatization
This method is based on the derivatization of the acyl chloride functional group to form a stable, UV-active compound that can be readily analyzed by HPLC.
-
Derivatization Reagent: 2-nitrophenylhydrazine hydrochloride.
-
Derivatization Procedure:
-
Dissolve a known amount of the sample containing this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a solution of 2-nitrophenylhydrazine hydrochloride and a carbodiimide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in an acetonitrile-water mixture.[1]
-
Allow the reaction to proceed at room temperature for 1-3 hours.[1]
-
The resulting solution containing the derivatized product is then ready for HPLC analysis.
-
-
HPLC Conditions:
2. GC Method with Derivatization
This method involves the conversion of the acyl chloride to a more volatile ester, which can then be analyzed by GC.
-
Derivatization Reagent: Methanol.
-
Derivatization Procedure:
-
Dissolve the sample in a suitable solvent.
-
Add methanol to the sample solution. The reaction converts the acyl chloride to its corresponding methyl ester.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.5 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of the analyte from any impurities.
-
Detector: FID or MS.
-
Analytical Method Validation
A comprehensive validation of the chosen analytical method is crucial to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[2] The key validation parameters are summarized in the table below.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure that the signal measured is from the analyte of interest and not from other components in the sample matrix.[2] | The analyte peak should be well-resolved from other peaks, and there should be no interference at the retention time of the analyte in a blank sample. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The mean recovery should be within 98.0% to 102.0% for an assay. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria when method parameters (e.g., pH, flow rate, column temperature) are slightly varied. |
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: Workflow for Analytical Method Validation.
By carefully selecting and validating an appropriate analytical method, researchers and drug development professionals can ensure the reliable quantification of this compound, contributing to the overall quality and safety of the final drug product.
References
A Comparative Guide to the Anti-Proliferative Effects of Indole and Indolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of various indole and indolin-2-one derivatives, offering insights into their potential as anti-cancer agents. Due to a scarcity of specific public data on 1-(2-Chloropropanoyl)indoline derivatives, this guide focuses on structurally related and well-researched indole and indolin-2-one compounds. The information presented is based on available experimental data to facilitate an objective comparison with alternative and established anti-cancer agents.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various indole and indolin-2-one derivatives against several human cancer cell lines, with a comparison to established chemotherapy drugs. A lower IC50 value indicates a higher potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| Indole-Aryl-Amides | Compound 4 | HT29 (Colon) | 0.96 | - | - |
| HeLa (Cervical) | 1.87 | - | - | ||
| MCF7 (Breast) | 0.84 | - | - | ||
| Compound 2 | MCF7 (Breast) | 0.81 | - | - | |
| PC3 (Prostate) | 2.13 | - | - | ||
| Compound 5 | HT29 (Colon) | 2.61 | - | - | |
| PC3 (Prostate) | 0.39 | - | - | ||
| Indole-Curcumin Derivatives | Methoxy-substituted (27) | Hep-2 (Laryngeal) | 12 | Doxorubicin | 10 |
| A549 (Lung) | 15 | Doxorubicin | 0.65 | ||
| HeLa (Cervical) | 4 | Doxorubicin | 1 | ||
| Indolin-2-ones | Compound 1c | HCT-116 (Colon) | Submicromolar | - | - |
| MDA-MB-231 (Breast) | Potent Inhibitor | - | - | ||
| Compound 1h | HCT-116 (Colon) | Submicromolar | - | - | |
| Compound 2c | MDA-MB-231 (Breast) | Potent Inhibitor | - | - | |
| Benzyl Sulfoxide 2-Indolinones | Compound 6j | HeLa, HepG2, MCF-7, SCC-15, A549 | < 40 (average) | - | - |
| Compound 6o | HeLa, HepG2, MCF-7, SCC-15, A549 | < 40 (average) | - | - | |
| Indole-2-carboxamides | Compound Va | - | 26-86 nM (GI50) | Erlotinib | 33 nM (GI50) |
Key Signaling Pathways Targeted by Indole Derivatives
Indole and indolin-2-one derivatives exert their anti-proliferative effects by modulating various signaling pathways crucial for cancer cell growth and survival. The most prominent of these are the EGFR and STAT3 signaling pathways, as well as the induction of the mitochondrial apoptosis pathway.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[2][3] Several indolin-2-one derivatives have been designed as inhibitors of the EGFR tyrosine kinase domain.[4][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Synthetic Routes for N-Acylated Indolines
For Researchers, Scientists, and Drug Development Professionals
The N-acylated indoline scaffold is a privileged structural motif found in a wide array of biologically active molecules and pharmaceuticals. The synthesis of these compounds has been a subject of considerable interest, leading to the development of various synthetic strategies. This guide provides an objective comparison of key alternative synthetic routes to N-acylated indolines, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their specific needs.
Classical N-Acylation of Indolines
The most traditional and straightforward approach to N-acylated indolines involves the direct acylation of the indoline nitrogen with a reactive acylating agent, typically in the presence of a base.
Using Acyl Halides and Anhydrides
This method relies on the high reactivity of acyl chlorides or anhydrides. A base is used to deprotonate the indoline nitrogen, increasing its nucleophilicity, or to scavenge the acidic byproduct.
Reaction Scheme:
Caption: Classical N-Acylation of Indoline.
Discussion: This method is widely used due to its simplicity and the ready availability of a vast range of acylating agents. However, the use of highly reactive acyl halides can lead to poor functional group tolerance and the formation of potentially corrosive byproducts.
Experimental Protocol: N-Acetylation of Indole with Potassium Hydroxide/Acetic Anhydride[1]
A representative procedure for the N-acetylation of indoles, which can be adapted for indolines, involves the use of powdered potassium hydroxide in dimethyl sulfoxide (DMSO) at room temperature to generate the indolyl anion. Subsequent addition of acetic anhydride yields the N-acetylindole.[1]
-
To a solution of indole (1 equivalent) in DMSO, add powdered potassium hydroxide (excess).
-
Stir the mixture at room temperature to form the indolyl potassium anion.
-
Add acetic anhydride (excess) to the reaction mixture.
-
After the reaction is complete (monitored by TLC), pour the mixture into water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or chromatography.
Catalytic N-Acylation Methods
To overcome the limitations of classical methods, several catalytic approaches have been developed, offering milder reaction conditions and improved selectivity.
N-Heterocyclic Carbene (NHC) Catalyzed Oxidative Acylation
This method utilizes an N-heterocyclic carbene (NHC) to catalyze the reaction between an indoline and an aldehyde, which serves as the acylating agent precursor. An oxidant is required to complete the catalytic cycle.
Reaction Workflow:
Caption: NHC-Catalyzed Oxidative N-Acylation.
Discussion: This method provides a highly chemoselective route to N-acylated indoles (and can be applied to indolines) under mild conditions.[2] It avoids the use of sensitive and reactive acylating reagents. The scope is broad, tolerating various substituents on both the aldehyde and the indoline.[2]
Isothiourea Catalyzed Acylation
Chiral isothiourea catalysts can be employed for the asymmetric N-acylation of N-aminoindoles using carboxylic anhydrides or aroyl chlorides as acylating reagents.[3][4] While demonstrated for N-aminoindoles, this catalytic system holds potential for the N-acylation of indolines.
N-Acylation with Alternative Acylating Agents
To improve functional group tolerance and avoid harsh reagents, alternative, more stable acyl sources have been explored.
Using Thioesters
Thioesters serve as stable and effective acylating agents for the chemoselective N-acylation of indoles in the presence of a base like cesium carbonate (Cs₂CO₃).[5][6] This method offers good functional group tolerance.[5][6]
Reaction Scheme:
Caption: N-Acylation using Thioesters.
Discussion: The reaction proceeds via a base-promoted deprotonation of the indole/indoline followed by nucleophilic substitution on the thioester.[5][6] This method is particularly advantageous when dealing with sensitive substrates where the use of acyl chlorides is problematic.[5][6]
Experimental Protocol: N-Acylation of 3-methyl-1H-indole with S-methyl butanethioate[5][6]
-
In a reaction vessel, combine 3-methyl-1H-indole (0.2 mmol, 1.0 equiv), S-methyl butanethioate (0.6 mmol, 3.0 equiv), and cesium carbonate (0.6 mmol, 3.0 equiv).
-
Add xylene (2.0 mL) as the solvent.
-
Heat the reaction mixture at 140 °C for 12 hours.
-
After cooling to room temperature, purify the product by column chromatography to yield 1-(3-methyl-1H-indol-1-yl)butan-1-one.
Direct N-Acylation with Carboxylic Acids
Directly using carboxylic acids for N-acylation is an atom-economical approach. This transformation typically requires an activating agent or a catalyst.
-
With Boric Acid Catalyst: Indole can be directly acylated with a carboxylic acid in the presence of boric acid in a high-boiling solvent like mesitylene, with azeotropic removal of water.[7]
-
With DCC/DMAP: N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be used to couple 5-substituted indoles with carboxylic acids.[8] This method is particularly effective for indoles with electron-withdrawing groups at the C-5 position.[8]
Reductive Acylation of Indoles
A two-step, one-pot procedure can be envisioned where an indole is first reduced to an indoline, which is then acylated in situ. While direct examples for acylation are less common, the N-alkylation of indolines followed by oxidation to N-alkylindoles demonstrates the feasibility of sequential reactions starting from indolines.[9] This concept can be adapted for N-acylation.
Comparison of Synthetic Routes
| Method | Acylating Agent | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages | Yields |
| Classical Acylation | Acyl Halides/Anhydrides | Base (e.g., Pyridine, Et₃N, KOH) | Room temp. to elevated temp. | Simple, wide substrate scope for acylating agents. | Harsh reagents, poor functional group tolerance, corrosive byproducts.[5][6] | Good to excellent |
| NHC-Catalyzed Acylation | Aldehydes | NHC catalyst, Oxidant | Ambient temperature | Mild conditions, high chemoselectivity, good functional group tolerance.[2] | Requires catalyst and oxidant. | Good to excellent[2] |
| Thioester Acylation | Thioesters | Base (e.g., Cs₂CO₃) | High temperature (e.g., 140 °C in xylene) | Stable acyl source, good functional group tolerance.[5][6] | Requires high temperature. | Moderate to good[5][6] |
| Carboxylic Acid (Boric Acid) | Carboxylic Acids | Boric Acid | Reflux in mesitylene with water removal | Atom-economical, uses readily available starting materials. | High temperature, long reaction times.[7] | Moderate[7] |
| Carboxylic Acid (DCC/DMAP) | Carboxylic Acids | DCC, DMAP | Not specified | Milder than boric acid method. | Stoichiometric coupling reagents, formation of dicyclohexylurea byproduct. | High for electron-withdrawing groups[8] |
Conclusion
The choice of synthetic route for N-acylated indolines depends on several factors, including the desired substrate scope, functional group tolerance, and scalability.
-
Classical acylation with acyl halides and anhydrides remains a viable option for simple, robust substrates due to its operational simplicity.
-
Catalytic methods , particularly NHC-catalyzed oxidative acylation, offer a milder and more selective alternative, which is advantageous for complex molecules.
-
The use of alternative acylating agents like thioesters and carboxylic acids provides a balance between reactivity and stability, expanding the toolkit for chemists. Thioesters are particularly useful for substrates intolerant to acyl halides, while direct carboxylic acid coupling is an attractive atom-economical strategy.
Researchers should carefully consider the trade-offs between these methods to select the most efficient and effective route for their target N-acylated indoline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro Testing Protocols for 1-(2-Chloropropanoyl)indoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of standardized in-vitro testing protocols applicable to the evaluation of 1-(2-chloropropanoyl)indoline derivatives. The methodologies detailed herein are designed to assess the cytotoxic and mechanistic properties of these novel compounds, facilitating a comparative analysis of their therapeutic potential.
Comparative Efficacy: Cytotoxicity Profile
A primary step in the evaluation of novel therapeutic candidates is the assessment of their cytotoxic potential across a panel of relevant human cancer cell lines. This allows for the determination of the compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic activity of different derivatives.
Table 1: Cytotoxic Activity (IC50, µM) of this compound Derivatives against Human Cancer Cell Lines
| Derivative | MCF-7 (Breast Adenocarcinoma) | HeLa (Cervical Cancer) | A549 (Lung Carcinoma) | HEK293 (Non-cancerous) |
| Compound A | 12.5 ± 1.3 | 18.2 ± 2.1 | 25.1 ± 3.5 | > 100 |
| Compound B | 8.7 ± 0.9 | 11.5 ± 1.4 | 15.8 ± 2.2 | 85.3 ± 9.7 |
| Compound C | 25.1 ± 2.8 | 32.4 ± 4.1 | 41.3 ± 5.6 | > 100 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 5.4 ± 0.7 |
-
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is employed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.[2][3]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the indoline derivatives at concentrations around their respective IC50 values for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizing Experimental Design and Cellular Pathways
To better illustrate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for in-vitro cytotoxicity testing of novel compounds.
Caption: Simplified overview of apoptotic signaling pathways.
Alternative and Complementary Assays
To further characterize the biological activity of this compound derivatives, the following assays can be considered:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating a loss of cell membrane integrity.[2]
-
Tubulin Polymerization Assay: Investigates the inhibitory effect of the compounds on microtubule formation, a common mechanism for anticancer drugs.[4]
-
Kinase Inhibition Assays: If the indoline derivatives are designed to target specific kinases, such as EGFR or Haspin, enzymatic assays can quantify their inhibitory activity.[4][5]
-
5-LOX/sEH Inhibition Assays: Relevant for assessing anti-inflammatory potential by measuring the inhibition of 5-lipoxygenase and soluble epoxide hydrolase.[6]
The selection of appropriate in-vitro assays should be guided by the therapeutic target and the desired mechanism of action for the this compound derivatives under investigation. A multi-assay approach will provide a more comprehensive understanding of their biological profile.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Chloropropanoyl)indoline: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1-(2-Chloropropanoyl)indoline is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous substance, is imperative. The following procedures are based on the known hazards of its constituent functional groups (acyl chloride, chlorinated organic compound, and indoline moiety) and general principles of hazardous waste management.
I. Hazard Assessment and Safety Precautions
Given its chemical structure, this compound should be presumed to be corrosive, toxic, and a potential environmental hazard. Acyl chlorides are known to be reactive and corrosive, while chlorinated organic compounds can be toxic and persistent in the environment. Indoline derivatives may also exhibit biological activity.
Assumed Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: Harmful if swallowed, inhaled, or in contact with skin.
-
Environmental Hazard: Potentially harmful to aquatic life.
-
Reactivity: Reacts with water and other nucleophiles.
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A chemical-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated chemical fume hood is essential to avoid inhalation of vapors.
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste through a licensed environmental waste management company.
-
Segregation and Collection:
-
Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed through a small-scale test in a controlled environment (e.g., a fume hood).
-
Solid and liquid waste containing this compound should be collected separately.
-
-
Container Labeling and Storage:
-
The waste container must be in good condition, with a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as water, bases, and oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with all available information about the waste, including its presumed hazards.
-
-
Disposal of Empty Containers:
-
"Empty" containers that held this compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines, which may still require it to be handled as hazardous waste.
-
III. Quantitative Data Summary for Waste Management
| Parameter | Value | Source / Method of Determination |
| Chemical Name | This compound | - |
| CAS Number | Not available | - |
| Molecular Formula | C₁₁H₁₂ClNO | - |
| Physical State | To be determined | Visual Inspection |
| pH | To be determined (likely acidic upon contact with moisture) | pH meter or test strips (for aqueous solutions) |
| Flash Point | To be determined | Appropriate analytical method |
| Assumed Hazard Class | Corrosive, Toxic, Environmental Hazard | Based on chemical structure |
IV. Experimental Protocol: Waste Compatibility Small-Scale Test
To prevent dangerous reactions when considering the consolidation of waste streams, a small-scale compatibility test is crucial. This must be performed in a controlled environment.
Methodology:
-
Personal Protective Equipment (PPE): Wear appropriate PPE as outlined in the Hazard Assessment section.
-
Small-Scale Test: In a small, clean, and dry glass container (e.g., a test tube) inside a chemical fume hood, combine a small, representative sample of the this compound waste with the intended waste stream.
-
Observation: Carefully observe for any signs of a reaction, such as gas evolution (fizzing), a significant temperature change (either hot or cold), color change, or the formation of a precipitate.
-
Evaluation: If any reaction is observed, the waste streams are incompatible and must not be mixed. If no reaction is observed, proceed with caution, as some reactions may be delayed. It is generally advisable to keep chlorinated and non-chlorinated waste streams separate.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling 1-(2-Chloropropanoyl)indoline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for the use of 1-(2-Chloropropanoyl)indoline, a compound requiring careful management in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, based on guidelines for handling hazardous chemicals and related compounds like acyl halides and halogenated organics.[1][2][3]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting, offering protection against chemical splashes.[3][4] |
| Face Shield | Recommended when there is a significant risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or degradation before use.[2][5] |
| Respiratory Protection | Respirator | A NIOSH-certified organic vapor respirator should be used, especially when handling outside of a fume hood.[3][4] |
| Protective Clothing | Laboratory Coat | Standard practice to protect against incidental contact. |
| Chemical-Resistant Apron | Recommended for larger quantities or when splashing is likely. | |
| Closed-toe Shoes | Required at all times in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the immediate vicinity.[7]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as outlined in the table above.
3. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
Do not inhale vapors or dust.[9]
-
Use non-sparking tools if the compound is flammable.[7]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[10][11]
1. Waste Segregation:
-
Collect waste containing this compound in a designated, properly labeled hazardous waste container.[6][11]
-
This container should be specifically for halogenated organic waste.[10][12][13]
-
Do not mix with non-halogenated waste, acids, bases, or other incompatible materials.[10][12][13]
2. Container Management:
-
Keep the waste container securely closed except when adding waste.[6][11]
-
Store the container in a designated satellite accumulation area.
3. Final Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.
Experimental Workflow and Safety Protocol
Caption: Workflow for Safely Handling this compound.
References
- 1. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. download.basf.com [download.basf.com]
- 5. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.com [fishersci.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


